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Foundational

An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate

This guide provides a comprehensive technical overview of the physicochemical properties of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate, a key intermediate in contemporary drug discovery and organic synthesis. Design...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the physicochemical properties of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate, a key intermediate in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of this molecule, offering both established data and field-proven insights into its handling and analysis.

Introduction: A Versatile Scaffold in Medicinal Chemistry

tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate, bearing the CAS Number 229028-72-2, is a bifunctional aromatic compound of significant interest. Its structure uniquely combines a Boc-protected amine with a guaiacol (2-methoxyphenol) moiety. This arrangement provides a versatile platform for synthetic transformations, allowing for selective modifications at the phenolic hydroxyl group, the aromatic ring, or deprotection of the amine for further functionalization. The interplay between the electron-donating methoxy and hydroxyl groups and the carbamate functionality governs its reactivity and physical properties, making a thorough understanding of these characteristics essential for its effective application.

Core Physicochemical Properties

A summary of the key physicochemical properties of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate is presented below. It is important to note that while some properties are well-documented, others are predicted based on the behavior of structurally similar compounds.

PropertyValueSource/Method
CAS Number 229028-72-2Chemical Abstracts Service
Molecular Formula C₁₂H₁₇NO₄-
Molecular Weight 239.27 g/mol -
Appearance Expected to be a white to off-white solidBased on related compounds[1]
Melting Point Not experimentally determined. Predicted to be in the range of 130-150 °C.Based on analogs: tert-butyl (4-hydroxyphenyl)carbamate (145-147 °C)[1] and tert-butyl (3-hydroxyphenyl)carbamate (129-130 °C).[1]
Boiling Point Not determined due to thermal lability.-
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and ethyl acetate; sparingly soluble in water.Based on general carbamate properties.
pKa Not experimentally determined. The phenolic hydroxyl group is expected to have a pKa of approximately 9-10.Based on guaiacol derivatives.

Synthesis and Molecular Elucidation

The synthesis of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate typically involves the protection of the amino group of 4-amino-2-methoxyphenol (4-aminoguaiacol) with di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of amine protection strategy in organic synthesis, valued for its high efficiency and the stability of the resulting carbamate under a wide range of conditions, yet its facile removal under acidic conditions.

Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 4_aminoguaiacol 4-Amino-2-methoxyphenol Reaction_Vessel Reaction_Vessel 4_aminoguaiacol->Reaction_Vessel Boc_anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_anhydride->Reaction_Vessel Solvent Solvent (e.g., THF, Dichloromethane) Solvent->Reaction_Vessel Base Base (optional) (e.g., Triethylamine) Base->Reaction_Vessel Target_Molecule tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Stir at room temperature Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Purification->Target_Molecule

Caption: Synthetic workflow for tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate.

Experimental Protocol: Synthesis

Objective: To synthesize tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate via N-Boc protection of 4-amino-2-methoxyphenol.

Materials:

  • 4-Amino-2-methoxyphenol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 4-amino-2-methoxyphenol (1.0 eq) in anhydrous THF.

  • Add di-tert-butyl dicarbonate (1.1 eq). If the starting amine salt is used, add triethylamine (1.1 eq) to neutralize.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel to yield the pure product.

Expert Insight: The choice of solvent and the optional use of a base depend on the form of the starting amine. For the free amine, a non-polar aprotic solvent like THF or dichloromethane is suitable. The reaction is generally clean, and purification is often straightforward, which is a testament to the reliability of the Boc-protection strategy.

Spectroscopic Characterization

The structural integrity of synthesized tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate is confirmed through a suite of spectroscopic techniques. While a publicly available, verified full dataset for this specific molecule is limited, the expected spectral features can be reliably predicted based on its constituent functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group, the tert-butyl group, the amine proton, and the hydroxyl proton.

  • Aromatic Protons (3H): These will appear in the aromatic region (typically δ 6.5-7.5 ppm). Due to the substitution pattern, they will likely present as a set of a doublet, a singlet, and another doublet, with coupling constants characteristic of ortho and meta relationships.

  • Methoxy Protons (3H): A sharp singlet is expected around δ 3.8 ppm.

  • tert-Butyl Protons (9H): A prominent, sharp singlet will be observed in the upfield region, typically around δ 1.5 ppm.

  • Amine Proton (1H): A broad singlet, the chemical shift of which is concentration and solvent-dependent, is expected for the N-H proton of the carbamate.

  • Hydroxyl Proton (1H): A broad singlet for the phenolic O-H proton will also be present, with its chemical shift being highly dependent on solvent and concentration. A D₂O exchange experiment can confirm the identity of the N-H and O-H protons, as these signals will disappear upon the addition of a drop of D₂O.

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

  • Aromatic Carbons (6C): Signals will be observed in the downfield region (δ 110-150 ppm). The carbons attached to oxygen (C-OH and C-OCH₃) will be the most downfield in this region.

  • Carbamate Carbonyl Carbon (1C): A characteristic peak for the C=O of the carbamate group is expected around δ 153-155 ppm.

  • tert-Butyl Carbons (3C + 1C): A signal for the quaternary carbon of the tert-butyl group will appear around δ 80 ppm, and a strong signal for the three equivalent methyl carbons will be seen further upfield around δ 28 ppm.

  • Methoxy Carbon (1C): The carbon of the methoxy group will resonate around δ 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the phenolic hydroxyl group.

  • N-H Stretch: A moderate to sharp peak around 3400-3300 cm⁻¹ corresponds to the N-H stretching of the carbamate.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methoxy and tert-butyl groups) will be observed just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band in the region of 1725-1700 cm⁻¹ is a definitive indicator of the carbamate carbonyl group.

  • C-O Stretches: Strong bands in the fingerprint region (1300-1000 cm⁻¹) will be present, corresponding to the C-O stretches of the ether and phenol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

  • Molecular Ion Peak [M]⁺: In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 240.12 or the sodiated adduct [M+Na]⁺ at m/z 262.10 would be expected.

  • Fragmentation Pattern: A characteristic fragmentation would be the loss of the tert-butyl group (57 Da) or isobutylene (56 Da) from the molecular ion, leading to a significant fragment ion.

Analytical Workflow

Analytical_Workflow Sample Synthesized Product Purity_Analysis Purity Assessment (HPLC, TLC) Sample->Purity_Analysis Structure_Elucidation Structural Elucidation Purity_Analysis->Structure_Elucidation If pure NMR NMR Spectroscopy (¹H, ¹³C) Structure_Elucidation->NMR IR IR Spectroscopy Structure_Elucidation->IR MS Mass Spectrometry Structure_Elucidation->MS Final_Characterization Complete Physicochemical Profile NMR->Final_Characterization IR->Final_Characterization MS->Final_Characterization

Caption: A typical analytical workflow for the characterization of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate.

Stability and Storage

tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate is expected to be a stable solid under standard laboratory conditions. However, two key aspects of its stability should be considered:

  • Acid Lability: The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions. Therefore, contact with strong acids should be avoided during storage and handling unless deprotection is intended.

  • Phenolic Oxidation: The phenolic hydroxyl group can be prone to oxidation, especially in the presence of air and light over extended periods. This can lead to the formation of colored impurities.

Recommended Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

Applications in Research and Development

The unique structural features of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate make it a valuable intermediate in several areas:

  • Drug Discovery: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications. The guaiacol moiety is present in a number of natural products and pharmacologically active compounds.

  • Combinatorial Chemistry: The Boc-protected amine and the free hydroxyl group provide orthogonal handles for the generation of compound libraries.

  • Agrochemical Research: Similar to pharmaceutical applications, it can be used in the synthesis of novel pesticides and herbicides.

Conclusion

tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate is a strategically important molecule in synthetic chemistry. A thorough understanding of its physicochemical properties, as detailed in this guide, is paramount for its successful application. The provided synthetic and analytical protocols offer a robust framework for researchers to confidently work with this versatile compound. As with any chemical, adherence to proper handling and storage procedures is essential to maintain its integrity and ensure reliable experimental outcomes.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • MySkinRecipes. (n.d.). tert-butyl (3-methoxyphenyl)carbamate.
  • Royal Society of Chemistry. (2016). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from a publication detailing the synthesis and characterization of various tert-butyl carbamates. [Link]

Sources

Exploratory

Solvation Thermodynamics of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate: A Comparative Analysis in DMSO vs. Methanol

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Physicochemical profiling, thermodynamic solvation mechanics, and self-validating experimental protocols. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Physicochemical profiling, thermodynamic solvation mechanics, and self-validating experimental protocols.

Executive Summary

In early-stage drug development and synthetic organic chemistry, achieving high-fidelity solvation of intermediate compounds is critical for downstream analytical accuracy (e.g., NMR, HPLC) and biological assay integrity. tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate (CAS: 229028-72-2)—a Boc-protected vanillamine derivative—presents a unique solvation challenge due to its highly amphiphilic nature.

This technical whitepaper provides an in-depth mechanistic comparison of its solubility in Dimethyl Sulfoxide (DMSO) versus Methanol (MeOH). By analyzing Hansen Solubility Parameters (HSP) and the thermodynamics of cavity formation, we establish DMSO as the vastly superior solvent for this compound. Furthermore, we provide a self-validating experimental workflow to ensure the preparation of true, aggregate-free stock solutions.

Physicochemical Profiling of the Solute

To understand the causality behind solvent interactions, we must first deconstruct the molecular architecture of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate. The molecule is characterized by competing functional domains:

  • The tert-Butoxycarbonyl (Boc) Group: A bulky, highly lipophilic moiety that imparts significant non-polar character to the molecule. The Boc group is classically used in organic synthesis to protect amines, rendering them unreactive to nucleophiles while heavily increasing their hydrophobicity[1].

  • The Phenolic Hydroxyl (-OH): A strong hydrogen-bond (H-bond) donor and weak acceptor.

  • The Carbamate Linkage (-NH-COO-): Contains an H-bond donating amine (-NH) and H-bond accepting carbonyls.

  • The Methoxy Group (-OCH₃): A polar, H-bond accepting ether linkage.

This structural dichotomy—a highly hydrophobic tert-butyl tail coupled with a polar, H-bonding aromatic head—dictates that the ideal solvent must possess both a high dipole moment to stabilize the polar groups and the structural flexibility to accommodate bulky lipophilic domains without suffering a massive entropic penalty.

Thermodynamic Solvation Mechanics: DMSO vs. Methanol

The dissolution of a solid solute into a liquid solvent is governed by the Gibbs free energy of mixing ( ΔGmix​=ΔHmix​−TΔSmix​ ). For dissolution to occur spontaneously, ΔGmix​ must be negative.

Hansen Solubility Parameters (HSP) Analysis

Hansen Solubility Parameters divide the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ )[2].

  • DMSO (Polar Aprotic): δD​=18.4 , δP​=16.4 , δH​=10.2 [2]

  • Methanol (Polar Protic): δD​=15.1 , δP​=12.3 , δH​=22.3 [3]

The Causality of DMSO's Superiority: DMSO is a highly polar aprotic solvent with a strong dipole moment. Its highly polarized sulfur-oxygen bond (S=O) acts as an exceptional H-bond acceptor. When tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate is introduced, DMSO strongly accepts hydrogen bonds from both the phenolic -OH and the carbamate -NH, driving the enthalpy of mixing ( ΔHmix​ ) down[4].

The Entropic Penalty in Methanol: Methanol, conversely, is a polar protic solvent with an exceptionally high δH​ parameter (22.3)[3]. Methanol molecules form a tightly bound, self-associating hydrogen-bond network. To dissolve the solute, Methanol must break its own optimal H-bond network to create a "solvent cavity" large enough to accommodate the bulky, non-polar tert-butyl group. Because the tert-butyl group cannot form H-bonds with Methanol to compensate for the broken solvent-solvent bonds, this process incurs a massive entropic penalty (the hydrophobic effect). Consequently, the solute is more likely to aggregate or precipitate in Methanol than to form a true solution.

SolvationLogic Solute tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate (Amphiphilic Solute) DMSO DMSO (Polar Aprotic) δP: 16.4 | δH: 10.2 Solute->DMSO Favorable Solvation MeOH Methanol (Polar Protic) δP: 12.3 | δH: 22.3 Solute->MeOH Unfavorable Solvation DMSO_HBA Strong H-Bond Acceptance (Solvates -OH & -NH) DMSO->DMSO_HBA DMSO_Cavity Low Entropic Penalty (Accommodates t-Butyl) DMSO->DMSO_Cavity MeOH_Self Strong Solvent Self-Association (Competes with Solute) MeOH->MeOH_Self MeOH_Penalty High Entropic Penalty (t-Butyl disrupts network) MeOH->MeOH_Penalty

Caption: Thermodynamic logic of solvation for amphiphilic Boc-protected compounds in DMSO vs. Methanol.

Quantitative Solvent Comparison

The following table summarizes the key physicochemical parameters dictating the interaction between the solvents and the Boc-protected vanillamine derivative.

ParameterDimethyl Sulfoxide (DMSO)Methanol (MeOH)Impact on Solute Dissolution
Solvent Classification Polar AproticPolar ProticAprotic environments favor lipophilic moiety accommodation.
Dielectric Constant ( ϵ ) 46.732.7Higher ϵ in DMSO better stabilizes the polar aromatic core.
H-Bonding Parameter ( δH​ ) 10.2 MPa 1/2 22.3 MPa 1/2 Lower δH​ in DMSO means less energy required for cavity formation.
Predicted Solubility High (>50 mg/mL) Low to Moderate (<10 mg/mL) DMSO is the recommended solvent for stock solution preparation.

Self-Validating Experimental Methodologies

In drug discovery, assuming a compound is fully dissolved based solely on visual clarity can lead to catastrophic assay failures due to the presence of sub-visible nano-suspensions. The following protocol establishes a self-validating system for preparing a 50 mM stock solution of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate in DMSO.

Protocol: High-Fidelity Stock Solution Preparation

Note: Conduct all steps in a controlled environment to prevent moisture absorption, as DMSO is highly hygroscopic.

  • Gravimetric Analysis: Accurately weigh 11.96 mg of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate (MW: 239.27 g/mol ) into a sterile, low-bind microcentrifuge tube.

  • Stepwise Solvation: Add 800 µL of anhydrous DMSO (≥99.9% purity) to the tube. Causality: Adding solvent in a stepwise manner prevents the formation of an impenetrable solvent shell around a large crystal lattice mass.

  • Mechanical Energy Input: Vortex the mixture at 2500 RPM for 60 seconds.

  • Thermal/Acoustic Disruption: Place the tube in an ultrasonic water bath at 30°C for 5 minutes. Causality: Sonication provides the activation energy required to overcome the lattice energy of the solid crystals, while mild heating increases the kinetic energy of the solvent molecules, maximizing ΔSmix​ .

  • Volume Adjustment: Add the remaining 200 µL of DMSO to reach a final volume of 1.0 mL (50 mM concentration). Vortex briefly.

The Validation Workflow

To ensure trustworthiness and scientific integrity, the solution must be validated before use in downstream applications.

  • Tyndall Effect Screening: Shine a focused laser pointer (e.g., 532 nm green laser) through the solution in a darkened room. If the laser beam is visible as a solid line passing through the liquid, colloidal particles (undissolved solute) are present, scattering the light. A true solution will not scatter the beam.

  • Dynamic Light Scattering (DLS) or HPLC Validation: For critical biological assays, analyze a 10 µL aliquot via DLS to confirm the absence of particulates >1 nm. Alternatively, centrifuge the sample at 15,000 x g for 10 minutes and analyze the supernatant via HPLC-UV to ensure the concentration matches the theoretical 50 mM target.

ValidationWorkflow Step1 1. Gravimetric Analysis Step2 2. Stepwise Solvent Addition Step1->Step2 Step3 3. Sonication & Thermal Input Step2->Step3 Step4 4. Tyndall Effect Screening Step3->Step4 Step5 5. DLS / HPLC Validation Step4->Step5

Caption: Self-validating experimental workflow ensuring true dissolution and absence of nano-suspensions.

Conclusion

The solubility of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate is fundamentally dictated by the thermodynamic struggle between its polar vanillamine core and its highly lipophilic Boc protecting group. While Methanol's strong hydrogen-bonding network heavily penalizes the accommodation of the tert-butyl moiety, DMSO provides an optimal polar aprotic environment. By acting as a strong H-bond acceptor without the entropic burden of self-association, DMSO ensures rapid, complete, and thermodynamically stable solvation.

References

  • Hansen Solubility Parameters (HSP) | Practical Adhesion Science Prof Steven Abbott URL: [Link]

  • New Formula for the Hydrogen-Bonding Hansen Component of Methanol, Ethanol, and n-Propanol for Non-ambient Conditions ACS Omega URL: [Link]

  • Solubility measurement, Hansen solubility parameters and solution thermodynamics of gemfibrozil in different pharmaceutically used solvents PubMed / NIH URL: [Link]

  • Di-tert-butyl dicarbonate (Boc Chemistry and Protection) Wikipedia URL: [Link]

Sources

Foundational

1H NMR chemical shifts for tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate

An In-depth Technical Guide to the ¹H NMR Chemical Shifts of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate Introduction Tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate is a key chemical intermediate, often utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H NMR Chemical Shifts of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate

Introduction

Tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate is a key chemical intermediate, often utilized in organic synthesis as a protected form of 4-amino-2-methoxyphenol (a derivative of guaiacol). Its structure combines several functional groups—a phenol, a methoxy ether, a carbamate, and a bulky tert-butyl group—each imparting distinct electronic and steric features. Accurate structural elucidation is paramount for its use in multi-step syntheses, particularly in the development of pharmaceuticals and other fine chemicals.

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, is the most powerful tool for confirming the identity and purity of this molecule. The proton chemical shifts provide a detailed electronic map of the molecule, revealing the influence of each substituent on its neighbors. This guide, intended for researchers and drug development professionals, offers a deep dive into the ¹H NMR spectrum of this compound. It moves beyond a simple peak list to explain the underlying principles governing the observed chemical shifts, coupling constants, and peak multiplicities, thereby providing a self-validating framework for spectral interpretation.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first identify all unique proton environments within the molecule. Due to the substitution pattern on the benzene ring and the presence of various functional groups, there are seven distinct sets of protons.

Caption: Molecular structure with labeled proton environments.

The seven key proton environments are:

  • Aromatic Protons (H-2, H-5, H-6): Three non-equivalent protons on the benzene ring.

  • Methoxy Protons (-OCH₃): Three equivalent protons of the methyl group.

  • tert-Butyl Protons (-C(CH₃)₃): Nine equivalent protons of the Boc protecting group.

  • Carbamate Proton (-NH-): A single, exchangeable proton.

  • Hydroxyl Proton (-OH): A single, exchangeable phenolic proton.

Predicted ¹H NMR Spectral Data and Analysis

Assignment Predicted Chemical Shift (δ, ppm) Integration Multiplicity Coupling Constant (J, Hz)
Phenolic -OH~8.5 - 9.01HBroad Singlet (br s)N/A
Carbamate -NH~6.5 - 7.01HBroad Singlet (br s)N/A
Aromatic H-2~7.01HDoublet (d)Jmeta ≈ 2.0
Aromatic H-6~6.851HDoublet of doublets (dd)Jortho ≈ 8.5, Jmeta ≈ 2.0
Aromatic H-5~6.751HDoublet (d)Jortho ≈ 8.5
Methoxy -OCH₃~3.853HSinglet (s)N/A
tert-Butyl -C(CH₃)₃~1.509HSinglet (s)N/A
Table 1: Predicted ¹H NMR spectral data for tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate in CDCl₃.

In-Depth Analysis of Factors Influencing Chemical Shifts

The Aromatic Region: A Story of Competing Electronics

The chemical shifts of the aromatic protons (H-2, H-5, H-6) are governed by the interplay of the electronic effects of the three substituents. Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are strong electron-donating groups (EDGs) through resonance, increasing electron density at the ortho and para positions and causing an upfield (shielding) shift[3][4]. The carbamate (-NHBoc) group has a dual nature: the nitrogen lone pair donates electron density into the ring (shielding), while the adjacent carbonyl is withdrawing. Overall, the carbamate is also considered an activating, ortho, para-directing group.

  • H-5: This proton is ortho to the powerful -OH group and meta to the -NHBoc and -OCH₃ groups. The strong shielding from the adjacent hydroxyl group makes it the most upfield of the aromatic protons. It appears as a doublet due to coupling with its only neighbor, H-6 (Jortho ≈ 8.5 Hz).

  • H-6: This proton is ortho to the -OCH₃ group and meta to the -OH group. It experiences significant shielding. It is coupled to both H-5 (ortho coupling, J ≈ 8.5 Hz) and H-2 (meta coupling, J ≈ 2.0 Hz), resulting in a doublet of doublets.

  • H-2: This proton is ortho to the -NHBoc group and meta to both the -OH and -OCH₃ groups. Being adjacent to the slightly less donating carbamate and lacking a strong ortho or para relationship to the -OH and -OCH₃ groups, it is the most deshielded (downfield) of the three aromatic protons. It appears as a doublet due to its meta coupling with H-6 (J ≈ 2.0 Hz).

Caption: Aromatic proton spin-spin coupling network.

Aliphatic and Exchangeable Protons
  • tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the C-C bonds. They give rise to a sharp, intense singlet integrating to 9H, typically found between 1.0 and 2.0 ppm[5][6]. Its signal is often one of the most recognizable features in the spectrum of a Boc-protected compound[7].

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and appear as a sharp singlet. When attached to an aromatic ring, this signal is characteristically found in the 3.7-4.4 ppm range[8][9].

  • Exchangeable Protons (-OH and -NH): The chemical shifts of protons attached to heteroatoms like oxygen and nitrogen are highly sensitive to the experimental conditions, including solvent, concentration, and temperature[10][11][12].

    • Phenolic -OH: This proton's chemical shift is strongly influenced by hydrogen bonding. In a non-polar solvent like CDCl₃, it can participate in intermolecular hydrogen bonding, leading to a concentration-dependent shift. In a hydrogen-bond accepting solvent like DMSO-d₆, the signal would shift significantly downfield (often >9 ppm) due to strong solute-solvent hydrogen bonds[10][13]. The peak is often broad due to chemical exchange processes[14].

    • Carbamate -NH: Similarly, the carbamate proton's chemical shift is variable. Its resonance is typically a broad singlet and can be found over a wide range.

    • Confirmation via D₂O Exchange: The definitive method for identifying these exchangeable protons is a "D₂O shake." Adding a drop of deuterium oxide (D₂O) to the NMR sample and re-acquiring the spectrum will cause the -OH and -NH signals to diminish or disappear entirely, as the protons are replaced by non-NMR-active deuterium[12][14].

Standardized Experimental Protocol

To ensure reproducibility and accuracy, the following protocol outlines the standard procedure for acquiring a high-quality ¹H NMR spectrum.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.03% v/v, for accurate chemical shift referencing.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.

NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

  • Acquisition Parameters:

    • Spectrometer Frequency: 300-600 MHz. Higher fields will provide better signal dispersion.

    • Number of Scans (NS): 16 to 32 scans are typically sufficient for a sample of this concentration.

    • Spectral Width (SW): A spectral width of at least 12 ppm is recommended to cover the full range of proton signals.

    • Relaxation Delay (D1): A delay of 1-2 seconds between scans is adequate.

    • Referencing: The chemical shifts should be referenced to the TMS signal at 0.00 ppm.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.

  • Integration: Calibrate the integral of a well-resolved signal (e.g., the 9H tert-butyl singlet) to its known proton count and integrate all other signals relative to it.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent + TMS weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert & Lock transfer->insert shim 5. Shim B₀ Field insert->shim acquire 6. Acquire FID (16-32 Scans) shim->acquire ft 7. Fourier Transform acquire->ft phase 8. Phase & Baseline Correct ft->phase analyze 9. Reference, Integrate, & Analyze phase->analyze

Caption: Standardized workflow for NMR spectral acquisition.

Conclusion

The ¹H NMR spectrum of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate is rich with structural information. A systematic analysis, grounded in the fundamental principles of chemical shift theory and substituent effects, allows for the unambiguous assignment of every proton signal. The aromatic region reveals a classic trisubstituted pattern dictated by the interplay of three electron-donating groups. The aliphatic and exchangeable proton signals provide clear signatures for the methoxy, tert-butyl, hydroxyl, and carbamate functionalities. By following the detailed analysis and experimental protocol outlined in this guide, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent scientific endeavors.

References

  • Kontogianni, V. G., & Gerothanassis, I. P. (2012). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 17(10), 12305–12344. [Link]

  • ACD/Labs. (2026). t-Butyl group towers over other 1H resonances. ACD/Labs NMR Software. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Pang, T. S., & Ng, S. (1974). NMR Study of the Hydrogen Bonding of Sterically Hindered Phenols with Alicyclic Ethers and Pyridine. Spectroscopy Letters, 7(10), 511-517. [Link]

  • Taft, R. W., & Gurka, D. (1969). Hydrogen bonding in phenol + base complexes by n.m.r. Journal of the American Chemical Society, 91(17), 4801-4805. [Link]

  • Friebolin, H. (1991). Hydrogen-Bonding Equilibrium in Phenol Analyzed by NMR Spectroscopy. Journal of Chemical Education, 68(10), 869. [Link]

  • Orton, H., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Biochemistry, 56(49), 6445–6450. [Link]

  • ACD/Labs. (2026). Methoxy groups just stick out. ACD/Labs NMR Software. [Link]

  • Doc Brown's Chemistry. (2026). 1H proton nmr spectrum of phenol. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • Supporting Information for an article. (n.d.). Royal Society of Chemistry. [Link]

  • Pérez-Rius, M., et al. (2019). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports, 9(1), 1-13. [Link]

  • Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. [Link]

  • Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 835-845. [Link]

  • Siskos, M. G., et al. (2013). Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry, 11(42), 7400-7411. [Link]

  • Siskos, M. G., et al. (2013). Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry, 11(42), 7400-7411. [Link]

  • Ng, S. (1972). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. Journal of the Chemical Society, Perkin Transactions 2, (11), 1514-1517. [Link]

  • Ren, Z., et al. (2015). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Advances, 5(76), 61769-61773. [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • ResearchGate. (n.d.). ¹H NMR Downfield Chemical Shifts for Substituted Phenolates Bound to tKSID40N. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Garcés-Ramírez, L., et al. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Molecules, 25(21), 5057. [Link]

  • D'Andrea, S. V., & Freeman, J. P. (2003). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. The Journal of Organic Chemistry, 68(23), 9070-9072. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra indicate the change of chemical shift of methoxy group... [Link]

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Protocols & Analytical Methods

Method

The Versatile Role of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: Unveiling a Key Building Block in Modern Drug Discovery In the landscape of pharmaceutical development, the strategic use of versatile intermediates is paramount to the efficient synthesis of complex active...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Key Building Block in Modern Drug Discovery

In the landscape of pharmaceutical development, the strategic use of versatile intermediates is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). Among these, tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate, also known as N-Boc-4-hydroxy-3-methoxyaniline, has emerged as a critical building block, particularly in the synthesis of targeted cancer therapies. Its unique structural features—a Boc-protected amine, a phenolic hydroxyl group, and a methoxy substituent on a benzene ring—offer a powerful combination of reactivity and selectivity that medicinal chemists can exploit to construct intricate molecular architectures.

The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the aniline nitrogen, preventing its unwanted participation in reactions while allowing for selective functionalization of other parts of the molecule. This is crucial in multi-step syntheses where precise control over reactivity is essential.[1] The hydroxyl and methoxy groups, on the other hand, are key pharmacophoric elements that can influence a drug's binding affinity to its biological target and its overall pharmacokinetic profile. This guide provides an in-depth exploration of the applications of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate as a pharmaceutical intermediate, complete with detailed synthetic protocols and an examination of its role in the creation of life-saving medicines.

Core Properties and Synthesis

Before delving into its applications, it is essential to understand the fundamental properties and synthesis of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate.

Table 1: Physicochemical Properties of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate

PropertyValue
Molecular Formula C₁₂H₁₇NO₄
Molecular Weight 239.27 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, and other common organic solvents.
Synthesis Protocol: Boc-Protection of 4-Amino-2-methoxyphenol

The most common route to tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate involves the protection of the amino group of 4-amino-2-methoxyphenol with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically straightforward and high-yielding.

Objective: To synthesize tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate by N-Boc protection of 4-amino-2-methoxyphenol.

Materials:

  • 4-Amino-2-methoxyphenol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2-methoxyphenol (1.0 equivalent) in an appropriate solvent such as dichloromethane or THF.

  • Base Addition: Add triethylamine (1.1 to 1.5 equivalents) to the solution. The base is crucial to neutralize the acid generated during the reaction.

  • Boc₂O Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature. The reaction is typically exothermic, so for larger scale reactions, cooling in an ice bath may be necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, quench the reaction mixture by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford pure tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate.

Causality Behind Experimental Choices:

  • The use of a base like triethylamine is essential to scavenge the acidic byproducts of the reaction, driving the equilibrium towards the formation of the desired carbamate.

  • Dichloromethane or THF are chosen as solvents due to their ability to dissolve the reactants and their relative inertness under the reaction conditions.

  • The aqueous work-up with sodium bicarbonate and brine removes any remaining acidic impurities and water-soluble byproducts.

Application in the Synthesis of Tyrosine Kinase Inhibitors (TKIs)

A primary and highly significant application of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate is in the synthesis of a class of anticancer drugs known as tyrosine kinase inhibitors (TKIs). These drugs target specific enzymes called tyrosine kinases, which are often overactive in cancer cells and play a crucial role in tumor growth and proliferation.

Case Study: Synthesis of Gefitinib Analogues

Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer (NSCLC).[2] The synthesis of various Gefitinib analogues often utilizes intermediates derived from 4-amino-2-methoxyphenol. The Boc-protected version, tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate, provides a strategic advantage in these synthetic routes.

gefitinib_synthesis cluster_start Starting Material cluster_core Core Synthesis cluster_final Final Product start tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate intermediate1 Alkylation of Phenolic -OH start->intermediate1 Alkylating Agent, Base intermediate2 Deprotection of Boc Group intermediate1->intermediate2 Acid (e.g., TFA) intermediate3 Coupling with Quinazoline Core intermediate2->intermediate3 Substituted Quinazoline final Gefitinib Analogue intermediate3->final

Protocol: Synthesis of a Gefitinib Analogue Intermediate

This protocol outlines a general procedure for the initial steps in the synthesis of a Gefitinib analogue, starting from tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate.

Objective: To synthesize a key intermediate for Gefitinib analogues by alkylating the phenolic hydroxyl group.

Materials:

  • tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate

  • Appropriate alkylating agent (e.g., 3-chloro-1-fluoropropane)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) as solvent

  • Standard work-up and purification reagents

Step-by-Step Protocol:

  • Alkylation:

    • Dissolve tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate (1.0 equivalent) in DMF.

    • Add potassium carbonate (2.0 equivalents) to the solution.

    • Add the alkylating agent (1.1 equivalents) and heat the reaction mixture at 60-80 °C for several hours, monitoring by TLC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Boc Deprotection:

    • Dissolve the alkylated intermediate in a suitable solvent like dichloromethane.

    • Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.

    • After the deprotection is complete (monitored by TLC), concentrate the reaction mixture and neutralize with a base to obtain the free amine, which can then be coupled with the quinazoline core.

Case Study: Synthesis of Osimertinib Analogues

Osimertinib (Tagrisso®) is a third-generation EGFR-TKI that is effective against tumors with the T790M resistance mutation.[3] The synthesis of Osimertinib and its analogues also relies on a substituted aniline precursor, where the 4-amino-2-methoxyphenol moiety is a key structural element.

osimertinib_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling EGFR Mutated EGFR PI3K PI3K/AKT Pathway EGFR->PI3K Activates MAPK MAPK Pathway EGFR->MAPK Activates Cell Tumor Cell Proliferation and Survival PI3K->Cell MAPK->Cell Osimertinib Osimertinib Analogue Osimertinib->EGFR Irreversibly Inhibits

The synthesis of the core aniline fragment of Osimertinib involves the nitration of a precursor related to our intermediate, followed by reduction. The use of the Boc-protected starting material can offer advantages in terms of solubility and handling during these transformations.

Conclusion: An Indispensable Tool in the Medicinal Chemist's Arsenal

tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate is a testament to the power of strategic molecular design in pharmaceutical synthesis. Its carefully arranged functional groups provide a versatile platform for the construction of complex and highly functionalized APIs. As demonstrated in the synthesis of key tyrosine kinase inhibitors, this intermediate allows for a controlled and efficient assembly of the final drug molecule. The ability to selectively protect the reactive aniline nitrogen while providing handles for further modification makes it an invaluable tool for researchers and drug development professionals. As the demand for more targeted and effective therapies continues to grow, the importance of well-designed pharmaceutical intermediates like tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate will undoubtedly continue to rise.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Osimertinib and its Analogues.
  • Wu, X., et al. (2010). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. PubMed. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to Gefitinib Analogues and Derivatives.
  • Wu, X., et al. (2010). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. PMC. [Link]

  • ResearchGate. (n.d.). Synthetic route for the preparation of gefitinib analogues 10-17.
  • Zhang, H., et al. (2018). Design, synthesis and evaluation of the osimertinib analogue (C-005) as potent EGFR inhibitor against NSCLC. PubMed. [Link]

  • Al-Ostoot, F. H., et al. (2026). Design and synthesis of novel Osimertinib analogs for dual EGFR and P-glycoprotein 1 inhibition targeting multidrug resistance in non-small cell lung cancer: In vitro and in vivo evaluation. PubMed. [Link]

  • Chhabra, J., et al. (2023). Recent Insights into Osimertinib Analogues against EGFR Positive Non-small Cell Lung Cancer. Bentham Science Publishers. [Link]

  • Semantic Scholar. (n.d.). Synthesis and evaluation of osimertinib derivatives as potent EGFR inhibitors.
  • Semantic Scholar. (n.d.). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity.
  • Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. PubMed. [Link]

  • BenchChem. (2025). The Role of 3-Hydroxy-4-methoxyaniline in Medicinal Chemistry: Application Notes and Protocols.
  • Hadjipavlou-Litina, D., & Garg, R. (2013). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

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Application

Procedure for N-Boc deprotection of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate

An In-Depth Technical Guide to the N-Boc Deprotection of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate Introduction: The Strategic Removal of a Workhorse Protecting Group In the intricate field of multi-step organic sy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the N-Boc Deprotection of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate

Introduction: The Strategic Removal of a Workhorse Protecting Group

In the intricate field of multi-step organic synthesis, the tert-butyloxycarbonyl (Boc) group stands as a paramount tool for the protection of amine functionalities.[1][2][3] Its widespread adoption in pharmaceutical and academic research is due to its remarkable stability under a wide array of non-acidic conditions—including basic hydrolysis, nucleophilic attack, and catalytic hydrogenation—paired with its clean and efficient removal under acidic treatment.[3][4][5][6]

This guide provides a detailed protocol and scientific rationale for the N-Boc deprotection of a specific, functionalized substrate: tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate. The successful execution of this reaction yields 4-amino-2-methoxyphenol (as its corresponding acid salt), a valuable building block in medicinal chemistry, dye synthesis, and materials science due to its substituted aminophenol scaffold.[7][8] Understanding the nuances of this procedure is critical for researchers aiming to achieve high yields and purity while preserving the integrity of the other functional groups on the aromatic ring.

The Underlying Chemistry: Mechanism of Acid-Catalyzed Boc Cleavage

The removal of the Boc group is a classic example of an acid-catalyzed fragmentation reaction. The process is highly efficient due to the formation of stable byproducts. The generally accepted mechanism proceeds through four key steps:

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[4][5][9][10][11][12] This step increases the electrophilicity of the carbonyl carbon.

  • C-O Bond Cleavage: The protonated intermediate is unstable and undergoes cleavage of the tert-butyl-oxygen bond. This fragmentation is thermodynamically driven by the formation of the highly stable tert-butyl cation and a transient carbamic acid intermediate.[4][5][9][10][12]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing gaseous carbon dioxide.[4][5][10][12] This irreversible step provides a strong driving force for the reaction to proceed to completion. The evolution of CO2 gas is a clear indicator of reaction progress.

  • Amine Salt Formation: The newly liberated free amine is immediately protonated by the excess acid present in the reaction medium, yielding the corresponding ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[9][11][12]

The tert-butyl cation generated as a byproduct can be quenched by a nucleophilic species, deprotonate to form isobutylene gas, or polymerize.[9][12]

Boc Deprotection Mechanism Mechanism of Acidic N-Boc Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation A R-NH-Boc B Protonated Carbamate A->B + H⁺ C Carbamic Acid (R-NH-COOH) B->C D tert-Butyl Cation ((CH₃)₃C⁺) B->D E Free Amine (R-NH₂) C->E F Carbon Dioxide (CO₂) C->F G Ammonium Salt (R-NH₃⁺) E->G + H⁺

Caption: The four-step acid-catalyzed N-Boc deprotection mechanism.

Experimental Design: Selecting the Optimal Conditions

The choice of acid and solvent is critical and depends on the substrate's overall sensitivity and the desired final product form. For tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate, the phenolic hydroxyl and methoxy ether groups are generally stable to the standard acidic conditions used for Boc removal.

ParameterProtocol 1: TFA/DCMProtocol 2: HCl in DioxaneRationale & Considerations
Acid Reagent Trifluoroacetic Acid (TFA)4M Hydrochloric Acid (HCl) in 1,4-DioxaneTFA is a strong, volatile acid, making its removal straightforward.[5] HCl in dioxane is a common, commercially available reagent that yields a stable hydrochloride salt.[4][13]
Solvent Dichloromethane (DCM)1,4-DioxaneDCM is an excellent solvent for many Boc-protected amines and is unreactive.[5] The reaction is typically run in the solvent the HCl is supplied in.
Temperature 0 °C to Room TemperatureRoom TemperatureThe reaction is often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[5]
Typical Time 30 minutes - 2 hours1 - 4 hoursReaction progress should always be monitored for completion.
Product Form Trifluoroacetate SaltHydrochloride SaltThe counter-ion of the final product is determined by the acid used.
Pros Fast, clean, volatile byproducts simplify work-up.Yields a crystalline HCl salt which is often less hygroscopic than the TFA salt. Cost-effective.
Cons TFA is corrosive and expensive. The resulting TFA salt can sometimes be difficult to crystallize.Dioxane is a peroxide-forming solvent and a suspected carcinogen; handle with appropriate care.

Detailed Experimental Protocols

Safety First: Both Trifluoroacetic Acid (TFA) and concentrated solutions of HCl are highly corrosive and toxic. Always perform these procedures in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.[5] The reactions evolve carbon dioxide gas and should not be performed in a sealed vessel.[9][12]

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is valued for its speed and the ease of removing the volatile acid and solvent post-reaction.[5]

Materials and Reagents:

  • tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with stir bar

  • Ice bath

  • Rotary evaporator

  • Diethyl ether or hexane (for trituration)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1–0.2 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes until it reaches 0 °C.

  • Acid Addition: Slowly add TFA (5-10 equiv, often a 25-50% v/v solution of TFA in DCM is used) to the stirred solution.[5] A slight exotherm may be observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Elute with a mobile phase such as 10% Methanol in DCM. The product, 4-amino-2-methoxyphenol salt, will be significantly more polar (lower Rf) than the starting material. Visualize spots under UV light and/or by staining with ninhydrin, which will produce a colored spot for the deprotected amine.[14][15]

  • Work-up and Isolation: Once the starting material is consumed, concentrate the reaction mixture to dryness using a rotary evaporator. Residual TFA can be co-evaporated by adding toluene and evaporating again (repeat 2-3 times).[6]

  • Purification: The resulting residue, the trifluoroacetate salt of the amine, can often be solidified by triturating (stirring vigorously as a slurry) with a cold, non-polar solvent like diethyl ether or hexane.[16] Collect the solid product by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This is a highly reliable and common method that typically yields a stable, crystalline hydrochloride salt.[4][11][13]

Materials and Reagents:

  • tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate

  • 4M solution of HCl in 1,4-Dioxane

  • Round-bottom flask with stir bar

  • Diethyl ether (for precipitation/washing)

  • Filtration apparatus

Procedure:

  • Setup: To a round-bottom flask containing tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate (1.0 equiv), add the 4M HCl in 1,4-Dioxane solution (5-10 equiv).[16] The substrate may not fully dissolve initially.

  • Reaction: Stir the resulting suspension or solution at room temperature for 1-4 hours. In many cases, the deprotected hydrochloride salt will begin to precipitate out of the solution as the reaction proceeds.[16]

  • Monitoring: Track the reaction's completion by TLC as described in Protocol 1.[14][15] It is often necessary to quench a small aliquot with a base (like a drop of triethylamine in methanol) before spotting on the TLC plate to visualize the free amine.

  • Isolation: Upon completion, if a precipitate has formed, dilute the reaction mixture with diethyl ether to ensure complete precipitation of the product.

  • Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with diethyl ether to remove any non-polar impurities and residual starting material. Dry the white to off-white solid under vacuum to yield pure 4-amino-2-methoxyphenol hydrochloride.

General Experimental Workflow

Experimental Workflow start Start: Boc-Protected Amine dissolve 1. Dissolve Substrate in Anhydrous Solvent (e.g., DCM or Dioxane) start->dissolve react 2. Add Acid Reagent (TFA or HCl/Dioxane) Stir at RT dissolve->react monitor 3. Monitor by TLC (Check for disappearance of starting material) react->monitor monitor->react Incomplete workup 4. Work-up: Concentrate in vacuo monitor->workup Reaction Complete purify 5. Purification: Triturate with Ether/Hexane or Filter Precipitate workup->purify end End: Pure Amine Salt purify->end

Caption: A generalized workflow for N-Boc deprotection.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient acid. 2. Short reaction time. 3. Low quality or wet reagents/solvents.1. Add another equivalent of the acidic reagent. 2. Extend the reaction time and continue monitoring by TLC.[14] 3. Use fresh, anhydrous solvents and high-purity acid.
Product is an Oil, Not a Solid 1. The product salt is hygroscopic or has a low melting point. 2. Residual solvent or acid is present.1. Attempt to induce crystallization by scratching the flask or triturating with a different non-polar solvent. 2. Ensure all volatile materials are removed. Co-evaporate with toluene to azeotropically remove residual TFA.[6]
Low Isolated Yield 1. Product is partially soluble in the washing solvent (ether/hexane). 2. Incomplete precipitation. 3. Mechanical losses during transfer.1. Use minimal amounts of cold washing solvent. 2. Add more anti-solvent (ether/hexane) to the filtrate to check for further precipitation. 3. Ensure careful transfers and scraping of solids.
Product Lost During Basic Work-up 1. The free aminophenol has some aqueous solubility. 2. Emulsion formation during extraction.1. It is generally advisable to isolate the amine salt directly rather than neutralizing and extracting. If the free base is required, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) after careful basification.

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  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. [Link]

Sources

Method

Application Note: Utilizing tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate in Advanced Cross-Coupling Workflows

Executive Summary & Mechanistic Rationale tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate (CAS: 229028-72-2) is a highly versatile, bifunctional building block widely utilized in pharmaceutical drug development and compl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate (CAS: 229028-72-2) is a highly versatile, bifunctional building block widely utilized in pharmaceutical drug development and complex natural product synthesis. Structurally derived from 4-amino-2-methoxyphenol, it features two distinct reactive poles: a free phenol (-OH) and a tert-butyloxycarbonyl (Boc)-protected amine (-NHBoc).

Causality in Reaction Design: The strategic value of this molecule lies in its precise electronic and steric tuning. The bulky, electron-withdrawing Boc group is not merely a protective measure; it completely deactivates the nitrogen lone pair, suppressing unwanted N-arylation or oxidation during transition-metal catalysis. This forces absolute chemoselectivity toward the phenol group. Concurrently, the ortho-methoxy (-OMe) group enriches the electron density of the aromatic ring. This electronic effect makes the phenol an exceptional nucleophile for direct O-arylation (). However, when the phenol is converted to an aryl triflate for C-C cross-coupling, this same electron-donating effect slightly deactivates the electrophile, necessitating highly active palladium/phosphine catalyst systems to overcome the activation barrier for oxidative addition ().

This guide details two divergent, self-validating workflows for this substrate: Pathway A (Suzuki-Miyaura C-C Coupling via Triflation) and Pathway B (Chan-Lam C-O Coupling).

Divergent Cross-Coupling Workflows

G SM tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate (Bifunctional Starting Material) Triflation Triflation (Tf2O, Pyridine, DCM) SM->Triflation Pathway A: C-C Coupling ChanLam Chan-Lam Coupling (Cu(OAc)2, Pyridine, Ar-B(OH)2, O2) SM->ChanLam Pathway B: C-O Coupling Triflate Aryl Triflate Intermediate (Activated Electrophile) Triflation->Triflate Suzuki Suzuki-Miyaura Coupling (Pd(OAc)2, PCy3, Ar-B(OH)2) Triflate->Suzuki Biaryl Biaryl Derivative (C-C Bond Formation) Suzuki->Biaryl DiarylEther Diaryl Ether Derivative (C-O Bond Formation) ChanLam->DiarylEther

Divergent cross-coupling pathways for tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected quantitative outcomes for the two primary cross-coupling trajectories.

Reaction PathwayTarget BondOptimal Catalyst / LigandStoichiometric AdditivesTemp & TimeTypical Yield RangeChemoselectivity (O vs N)
A: Triflation C-O (Activation)NoneTf₂O (1.2 eq), Pyridine (2.0 eq)0 °C to RT, 2.5 h85 - 95%>99:1 (Phenol specific)
A: Suzuki-Miyaura C-C (Biaryl)Pd(OAc)₂ (5 mol%) / PCy₃ (10 mol%)K₃PO₄ (2.0 eq)60 °C, 12 h75 - 90%N/A (Amine protected)
B: Chan-Lam C-O (Diaryl Ether)Cu(OAc)₂ (10 mol%)Pyridine (2.0 eq), 4Å Sieves, O₂RT, 16 - 24 h65 - 85%>99:1 (Exclusive O-arylation)

Step-by-Step Experimental Protocols

Pathway A: Suzuki-Miyaura Cross-Coupling via Aryl Triflate

The free phenol is a poor leaving group. Conversion to an aryl trifluoromethanesulfonate (triflate) provides a pseudo-halide suitable for Pd-catalyzed oxidative addition. The bulky, electron-rich PCy₃ ligand significantly lowers the activation barrier for the electron-rich triflate.

Step 1: Synthesis of the Aryl Triflate
  • Preparation: Charge a flame-dried round-bottom flask with tert-butyl (4-hydroxy-3-methoxyphenyl)carbamate (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

  • Base Addition & Cooling: Add anhydrous pyridine (2.0 eq) and cool the mixture to 0 °C using an ice-water bath. Causality: Cooling is critical to control the highly exothermic reaction with Tf₂O and prevent acid-catalyzed deprotection of the Boc group.

  • Activation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise over 10 minutes. Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature for 2 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The highly polar starting material spot (strong UV absorbance, stains brown with KMnO₄) will disappear, replaced by a significantly less polar UV-active product spot.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous phase with DCM (3x). Wash the combined organic layers with 1M HCl (to quantitatively remove residual pyridine), followed by brine. Dry over anhydrous Na₂SO₄.

  • Isolation: Concentrate in vacuo and purify via flash column chromatography to yield the aryl triflate as a crystalline solid.

Step 2: Suzuki-Miyaura C-C Coupling
  • Preparation: In a Schlenk tube, combine the purified aryl triflate (1.0 eq), an arylboronic acid (1.5 eq), and K₃PO₄ (2.0 eq).

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and tricyclohexylphosphine (PCy₃, 10 mol%).

  • Degassing: Evacuate the Schlenk tube and backfill with N₂ three times to ensure strict exclusion of oxygen, which can rapidly oxidize the electron-rich phosphine ligand.

  • Reaction: Add previously degassed THF and H₂O (10:1 ratio, 0.1 M). Seal the tube and heat to 60 °C for 12 hours.

  • In-Process Validation: Analyze via LC-MS to confirm the complete consumption of the triflate mass [M+H]⁺ and the appearance of the biaryl product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water. Extract the aqueous layer with EtOAc (2x). Dry the combined organics over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Pathway B: Chan-Lam O-Arylation

The Chan-Lam coupling enables direct synthesis of diaryl ethers without pre-activation. The reaction relies on a Cu(II)/Cu(III) catalytic cycle where atmospheric oxygen acts as the terminal oxidant. The Boc group is essential here to prevent the highly favored N-arylation of free anilines.

  • Preparation: In an open-air round-bottom flask, dissolve tert-butyl (4-hydroxy-3-methoxyphenyl)carbamate (1.0 eq) and the desired arylboronic acid (1.5 eq) in DCM (0.1 M).

  • Catalyst & Additive Loading: Add Cu(OAc)₂ (10 mol%), pyridine (2.0 eq), and freshly activated 4Å molecular sieves (500 mg/mmol). Causality: Molecular sieves are strictly required to scavenge water generated during the transmetalation step, preventing the hydrolytic protodeboronation (degradation) of the arylboronic acid.

  • Reaction: Stir the mixture vigorously at room temperature for 16–24 hours. Causality: The reaction must remain open to the atmosphere (or under an O₂ balloon) because molecular oxygen is the stoichiometric oxidant required to reoxidize the inactive Cu(I) species back to the catalytically active Cu(II) state.

  • In-Process Validation: Monitor by TLC. The Boc-protected amine will remain entirely unreacted, demonstrating absolute chemoselectivity for the phenol.

  • Workup: Filter the dark green/blue reaction mixture through a pad of Celite to remove the molecular sieves and insoluble copper salts, washing the filter cake thoroughly with EtOAc.

  • Isolation: Wash the filtrate with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography to afford the diaryl ether.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. URL: [Link]

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids. An expedient synthesis of thyroxine. Tetrahedron Letters, 39(19), 2937-2940. URL: [Link]

  • Vantourout, J. C., et al. (2019). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters, 21(12), 4600-4604. URL: [Link]

Application

Role of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate in synthesizing TRPV1 antagonists

Application Note: Strategic Utilization of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate in the Synthesis of Novel TRPV1 Antagonists Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Profession...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate in the Synthesis of Novel TRPV1 Antagonists

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Advanced Synthesis Protocol & Mechanistic Guide

Executive Summary

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a highly validated therapeutic target for the management of chronic pain, neuropathy, and neurogenic inflammation[1]. The rational design of TRPV1 modulators heavily relies on the vanilloid pharmacophore—specifically, derivatives of 4-amino-2-methoxyphenol[2]. To synthesize advanced antagonists, chemists require a versatile and stable building block. tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate (CAS: 229028-72-2) serves as a premier synthon in this space. By masking the reactive primary amine with a tert-butyloxycarbonyl (Boc) group, this precursor enables orthogonal, site-specific modifications of the phenolic ring, which is critical for shifting the pharmacological profile of the resulting ligand from agonism to potent antagonism.

Mechanistic Rationale: The Orthogonal Protection Strategy

Native vanilloids, such as capsaicin, act as potent TRPV1 agonists by forming specific hydrogen bonds with key residues (e.g., Tyr511 and Ser512) within the ligand-binding pocket[1]. To convert these structures into antagonists, medicinal chemists often introduce bulky halogens to the aromatic ring or replace the flexible amide linker with a rigid urea moiety.

Why utilize a Boc-protected vanilloid precursor? Unprotected 4-amino-2-methoxyphenol is highly susceptible to oxidative degradation and non-selective electrophilic attack. The Boc group provides both steric shielding and electronic deactivation of the nitrogen. This ensures that downstream reactions—such as O-alkylation or electrophilic aromatic halogenation—occur exclusively at the phenol or its ortho/para positions[3]. Furthermore, the Boc group is highly stable under the basic conditions required for cross-coupling but can be quantitatively cleaved under mild acidic conditions, creating a high-yield, self-validating synthetic pathway.

Experimental Workflows & Self-Validating Protocols

The following protocols detail the transformation of tert-butyl (4-hydroxy-3-methoxyphenyl)carbamate into a prototype urea-based TRPV1 antagonist.

SynthesisWorkflow A tert-Butyl (4-hydroxy-3- methoxyphenyl)carbamate (Boc-Protected) B Phenol Modification (e.g., Electrophilic Halogenation) A->B Step 1 C Boc Deprotection (4M HCl in Dioxane) B->C Step 2 D Urea Coupling Reaction (Isocyanate Addition) C->D Step 3 E Novel TRPV1 Antagonist (Urea Derivative) D->E Final Product

Figure 1: Step-by-step synthesis workflow of TRPV1 antagonists from a Boc-protected precursor.

Protocol 1: Electrophilic Halogenation of the Vanilloid Core

Causality Insight: Introducing a bulky halogen (e.g., Iodine) at the 5-position of the vanilloid ring sterically clashes with the dynamic gating mechanism of the TRPV1 channel, locking it in a closed state.

  • Preparation: Dissolve tert-butyl (4-hydroxy-3-methoxyphenyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent oxidative side reactions.

  • Reagent Addition: Add N-Iodosuccinimide (NIS, 1.05 eq) and a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq) to promote electrophilic aromatic substitution.

  • Reaction: Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The complete disappearance of the starting material ( Rf​ ~0.4) and the emergence of a single, less polar spot confirms successful mono-halogenation.

  • Workup: Quench with saturated aqueous sodium thiosulfate to neutralize unreacted iodine species. Extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol 2: Boc-Deprotection and Urea Coupling

Causality Insight: The choice of 4M HCl in Dioxane over neat TFA for deprotection prevents the formation of highly reactive trifluoroacetate esters at the phenolic hydroxyl, ensuring higher purity of the final amine hydrochloride salt.

  • Deprotection: Suspend the halogenated intermediate in a 4M HCl/Dioxane solution (10 eq). Stir at ambient temperature for 2 hours.

  • Self-Validation Checkpoint (NMR): Evaporate the solvent under reduced pressure. Analyze the crude hydrochloride salt via 1 H NMR (DMSO- d6​ ). The complete absence of the intense 9-proton singlet at ~1.44 ppm confirms total Boc cleavage[3].

  • Free-Basing: Dissolve the crude amine salt in anhydrous N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) to liberate the free base.

  • Coupling: Dropwise, add 4-(trifluoromethyl)phenyl isocyanate (1.1 eq). Stir for 6 hours at room temperature. Urea linkages are preferred over amides in modern antagonist design due to their superior metabolic stability and enhanced hydrogen-bonding capacity within the receptor pocket.

  • Purification: Purify via flash column chromatography to isolate the final urea-based TRPV1 antagonist.

Quantitative Data: Structure-Activity Relationship (SAR)

Modifications to the 4-amino-2-methoxyphenol core directly dictate the ligand's efficacy and affinity. The table below summarizes the pharmacological shifts achieved through the protocols described above, benchmarked against standard vanilloid derivatives[1][2].

Scaffold BaseLinker TypeAromatic ModificationPharmacological ProfileRelative Affinity ( IC50​ / EC50​ )
4-amino-2-methoxyphenolAmide (Capsaicin-like)NoneFull Agonist EC50​ ~ 0.71 µM
4-amino-2-methoxyphenolAmide5-IodoAntagonist IC50​ ~ 4.20 µM
4-amino-2-methoxyphenolUreaNoneWeak Antagonist IC50​ ~ 12.5 µM
4-amino-2-methoxyphenol Urea 5-Iodo Potent Antagonist IC50​ ~ 0.08 µM

Note: Data represents consensus SAR trends for vanilloid-derived TRPV1 modulators.

Pathway Visualization: Antagonist Mechanism of Action

Once synthesized, the urea-based vanilloid derivative acts as a competitive antagonist at the intracellular capsaicin-binding site of the TRPV1 channel.

TRPV1Pathway Antagonist Synthesized Ligand (TRPV1 Antagonist) TRPV1 TRPV1 Receptor (Locked Closed State) Antagonist->TRPV1 Competitive Binding Ca2 Ca2+ Influx Blocked TRPV1->Ca2 Prevents Channel Opening Pain Analgesia / Reduced Nociception Ca2->Pain Downstream Therapeutic Effect

Figure 2: Mechanism of action for synthesized antagonists blocking TRPV1-mediated nociception.

References

  • Title: New capsaicin analogs as molecular rulers to define the permissive conformation of the mouse TRPV1 ligand-binding pocket Source: eLife URL: [Link]

  • Title: Scalable Catalyst Free Electrochemical Chlorination of Aminophenol Derivatives Enabled by a Quasi-Divided Cell Approach Source: The Royal Society of Chemistry URL: [Link]

  • Title: Paracetamol analogues conjugated by FAAH induce TRPV1-mediated antinociception without causing acute liver toxicity Source: Semantic Scholar / European Journal of Medicinal Chemistry URL: [Link]

Sources

Method

Application Note: Strategic Solvent Selection for the Functionalization of N-Boc-4-hydroxy-3-methoxyaniline

Executive Summary N-Boc-4-hydroxy-3-methoxyaniline (systematically named tert-butyl (4-hydroxy-3-methoxyphenyl)carbamate) is a highly versatile, electron-rich building block frequently utilized in the synthesis of comple...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Boc-4-hydroxy-3-methoxyaniline (systematically named tert-butyl (4-hydroxy-3-methoxyphenyl)carbamate) is a highly versatile, electron-rich building block frequently utilized in the synthesis of complex pharmaceuticals and biologically active molecular architectures,. The molecule presents a unique chemoselectivity challenge: it contains a nucleophilic phenolic hydroxyl group, an electron-donating methoxy ether, and an acid-sensitive N-Boc protected amine.

Because the aromatic ring is highly activated, the choice of solvent is the primary thermodynamic and kinetic driver for directing specific transformations. This application note provides authoritative, field-proven protocols for three divergent synthetic pathways—O-alkylation, electrophilic aromatic substitution, and controlled Boc deprotection—anchored entirely by strategic solvent selection.

Mechanistic Rationale: Solvent-Driven Chemoselectivity

The reactivity profile of tert-butyl (4-hydroxy-3-methoxyphenyl)carbamate is dictated by the solvent's ability to stabilize specific transition states or ionic species:

  • O-Alkylation (Etherification): Requires the generation of a highly nucleophilic phenoxide anion. Polar aprotic solvents (like Acetone or DMF) are selected because they strongly solvate the potassium counterion (from K₂CO₃) while leaving the phenoxide "naked" and kinetically free to perform an S_N2 attack[1].

  • Electrophilic Aromatic Substitution (EAS): The electron-rich nature of the ring makes it susceptible to over-halogenation. Dichloromethane (DCM) is the solvent of choice here because it is oxidatively stable, non-nucleophilic, and supports the electrochemical generation of reactive species without participating in side reactions[2].

  • N-Boc Deprotection: Traditional acidic deprotection (TFA/DCM) can cause unwanted side reactions on highly electron-rich rings. High-temperature continuous-flow deprotection utilizes Trifluoroethanol (TFE). TFE's strong hydrogen-bonding capability and polarizability at high temperatures (225 °C) accelerate the thermal breakdown of the Boc group into isobutylene and CO₂, bypassing the need for acidic reagents[3].

ReactionPathways SM N-Boc-4-hydroxy- 3-methoxyaniline OAlk O-Alkylation (Ether Formation) SM->OAlk DMF / Acetone (Polar Aprotic) EAS Electrophilic Aromatic Substitution (Chlorination) SM->EAS DCM (Non-Nucleophilic) Deprot Boc Deprotection (Free Amine) SM->Deprot TFE (Thermal Flow)

Divergent synthetic pathways for N-Boc-4-hydroxy-3-methoxyaniline based on solvent selection.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields based on the selected solvent systems.

Reaction TypeTarget TransformationPreferred SolventReagents / ConditionsYield / ConversionRef
O-Alkylation Ether FormationAcetone or DMFK₂CO₃, Alkyl halide, Reflux>85%[1]
EAS (Chlorination) Ring FunctionalizationDCMElectrochemical, nBu₄NPF₆, 1.5 F/mol66% (Monochloro)[2]
N-Boc Deprotection Free Amine GenerationTFE (Trifluoroethanol)225 °C, Continuous Flow, 10 min91%[3]

Experimental Protocols

Protocol 1: Chemoselective O-Alkylation

Objective: Alkylate the phenolic hydroxyl group while preserving the N-Boc carbamate. Solvent Rationale: Acetone provides a mild, polar aprotic environment that easily reaches reflux temperatures ideal for S_N2 kinetics while allowing simple removal of inorganic salts via filtration[1].

Workflow Step1 Dissolve Substrate in Acetone Step2 Add K2CO3 (Base Activation) Step1->Step2 Step3 Add Alkyl Halide & Heat to Reflux Step2->Step3 Step4 Filter Salts & Concentrate Step3->Step4

Standard operational workflow for the O-alkylation of Boc-protected aminophenols.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of tert-butyl (4-hydroxy-3-methoxyphenyl)carbamate in anhydrous Acetone (approx. 10 mL/mmol). Ensure complete dissolution to prevent localized concentration gradients.

  • Base Activation: Add 2.0 equivalents of finely powdered, anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 15 minutes to initiate phenoxide formation. The solution may slightly darken.

  • Electrophile Addition: Add 1.2 equivalents of the desired alkyl halide (e.g., benzyl bromide or methyl iodide) dropwise.

  • Thermal Acceleration: Heat the reaction mixture to reflux (approx. 56 °C).

  • Self-Validation (TLC): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a Hexane/EtOAc (7:3) solvent system. The starting material will have a lower R_f due to hydrogen bonding; the product will appear as a distinct, less polar spot.

  • Workup: Once the starting material is consumed (typically 4–12 hours), cool the reaction to room temperature. Filter off the inorganic salts through a celite pad, rinse the cake with cold acetone, and concentrate the filtrate under reduced pressure[1].

Protocol 2: Electrochemical Chlorination

Objective: Introduce a chlorine atom onto the activated aromatic ring without using harsh oxidizing agents like NCS or Cl₂ gas. Solvent Rationale: Dichloromethane (DCM) is uniquely suited for anodic oxidation because it possesses a wide electrochemical window, does not act as a nucleophile, and readily dissolves both the organic substrate and the supporting electrolyte[2].

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (nBu₄NPF₆) in anhydrous DCM.

  • Substrate Addition: Dissolve the tert-butyl (4-hydroxy-3-methoxyphenyl)carbamate in the prepared DCM/electrolyte solution.

  • Electrolysis Setup: Transfer the mixture to a quasi-divided electrochemical flow cell or a standard batch cell equipped with graphite or platinum electrodes.

  • Reaction Execution: Initiate electrolysis under a constant current (e.g., 78 mA). For monochlorination, pass exactly 1.5 Faradays per mole (F/mol) of charge.

  • Self-Validation (Charge & NMR): The reaction is strictly controlled by the charge passed. Confirm regioselectivity post-reaction via ¹H NMR; the disappearance of specific aromatic protons (e.g., the proton ortho to the methoxy group) validates the substitution pattern[2].

  • Workup: Wash the DCM mixture with water to remove the electrolyte, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc 80:20).

Protocol 3: Thermal Continuous-Flow N-Boc Deprotection

Objective: Cleave the N-Boc group to yield the free amine without utilizing strong acids that could degrade the electron-rich aromatic system. Solvent Rationale: Trifluoroethanol (TFE) demonstrates superior kinetic acceleration for thermal de-Boc reactions compared to THF or toluene. Its unique polarity stabilizes the transition state of the thermal fragmentation at high temperatures[3].

Step-by-Step Methodology:

  • System Priming: Prime a high-temperature continuous-flow reactor with pure TFE.

  • Sample Preparation: Dissolve the substrate in TFE at a concentration of 10 mL of solvent per gram of substrate.

  • Flow Execution: Pump the solution through the heated reactor zone set to 225 °C with a residence time of exactly 10 minutes.

  • Self-Validation (UPLC-MS): Analyze the output stream immediately via UPLC-MS. The mass spectrum must show the complete absence of the [M+H]+ parent ion and the dominant presence of the [M-Boc+H]+ ion, confirming the extrusion of isobutylene and CO₂[3].

  • Isolation: Because the reaction generates only volatile byproducts (isobutylene and CO₂) and uses no acidic reagents, the pure free amine can be isolated simply by evaporating the TFE solvent under reduced pressure.

References

  • Source: sigmaaldrich.
  • Title: tert-Butyl (4-hydroxy-3-methoxyphenyl)
  • Source: acs.
  • Source: benchchem.
  • Source: rsc.

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for removing impurities from tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation of Boc-protected aminophenols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation of Boc-protected aminophenols. tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate—a critical building block in the synthesis of vanilloid derivatives and targeted therapeutics—presents unique purification challenges.

The molecule contains an acid-sensitive N-Boc carbamate, an electron-rich (oxidation-prone) phenolic hydroxyl group, and a methoxy ether. The primary impurities usually include unreacted amphoteric starting material (4-amino-2-methoxyphenol), highly lipophilic excess di-tert-butyl dicarbonate (Boc 2​ O), and over-protected O-Boc byproducts.

This guide is engineered to provide you with mechanistically grounded, self-validating purification workflows.

Purification Logic & Workflow

PurificationWorkflow A Crude Reaction Mixture (Product, Amine, Boc2O) B 0.25 M HCl Wash (Removes Amine) A->B Step 1: Quench C Trisamine Scavenger (Removes Boc2O) B->C Step 2: Extract D K2CO3 / MeOH (Cleaves O-Boc) C->D Step 3: If O-Boc present E Silica Chromatography (Pet Ether/EtOAc) C->E Step 3: Direct route D->E Step 4: Purify F Pure tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate E->F Step 5: Isolate

Logical workflow for the purification of Boc-protected 4-amino-2-methoxyphenol.

Diagnostic Dashboard: Quantitative Chromatographic Data

To ensure predictable isolation, benchmark your crude mixtures against these validated physicochemical parameters.

Parameter / ComponentValue / ConditionMechanistic Rationale
Product Rf​ ~0.35 (90:10 Pet Ether/EtOAc)Moderate polarity driven by the H-bonding capacity of the free phenolic OH and the carbamate NH[1].
Boc 2​ O Rf​ >0.85 (90:10 Pet Ether/EtOAc)Highly lipophilic anhydride; lacks strong hydrogen bond donors.
Starting Amine Rf​ Baseline (Streaking)Amphoteric nature (free amine + phenol) causes strong, irreversible adsorption to acidic silica gel.
Optimal Acid Wash 0.25 M HCl (aq)Selectively protonates the unreacted amine ( pKa​ ~4.5) without reaching the acidity required to cleave the N-Boc group[1].
O-Boc Cleavage K 2​ CO 3​ in MethanolSelectively hydrolyzes the highly electrophilic phenolic carbonate over the sterically hindered carbamate.
Mechanistic Troubleshooting & FAQs

Q1: How do I efficiently remove unreacted 4-amino-2-methoxyphenol without deprotecting my product? Expertise & Causality: Use a mild, dilute acid wash, specifically 0.25 M HCl[1]. The free amine starting material is basic and will protonate to form a water-soluble ammonium salt, driving it into the aqueous phase. Your product's N-Boc nitrogen is non-basic due to resonance delocalization with the adjacent carbonyl. While Boc groups are notoriously cleaved by strong anhydrous acids (like TFA)[2], they are kinetically stable to cold, dilute aqueous acids during a rapid extraction. Self-Validating System: Spot the organic layer on a TLC plate and stain with Ninhydrin. A lack of purple/pink spots confirms the complete removal of the primary amine.

Q2: My NMR shows a massive tert-butyl singlet at ~1.5 ppm that isn't my product. How do I clear the excess Boc 2​ O? Expertise & Causality: Boc 2​ O boils high and resists simple rotary evaporation. Because it is an electrophile that is remarkably stable to water, aqueous washing alone fails. You must use chemical scavenging or physical sublimation. Adding a polymer-supported trisamine[3] or a simple water-soluble primary amine (like ethanolamine) to the organic layer converts the unreacted Boc 2​ O into a highly polar urea/carbamate that is easily washed away. Alternatively, Boc 2​ O can be sublimated under high vacuum for 72 hours[4]. Self-Validating System: TLC visualization using a Phosphomolybdic Acid (PMA) stain will reveal Boc 2​ O as a distinct, fast-moving spot. The disappearance of this spot post-scavenging validates the step.

Q3: The reaction mixture turns dark brown during the basic workup. What is happening? Expertise & Causality: The 4-hydroxy-3-methoxyphenyl moiety is a substituted guaiacol derivative, making it highly electron-rich. Deprotonation of the phenolic OH under strong basic conditions lowers its oxidation potential, allowing ambient oxygen to rapidly oxidize the aromatic ring into a reactive ortho- or para-quinone. These quinones polymerize into dark brown tars, destroying your yield. Self-Validating System: If a basic wash is strictly necessary, use saturated NaHCO 3​ instead of NaOH, and sparge all extraction solvents with Argon. The organic layer should remain a pale yellow/amber color; darkening indicates oxidative degradation.

Q4: I have a byproduct running slightly above my product on TLC. Could it be over-protected? Expertise & Causality: Yes. If excess Boc 2​ O and base were used, the phenoxide ion can attack the anhydride, forming the N,O-di-Boc derivative (a phenolic carbonate). Self-Validating System: The O-Boc carbonate is significantly more labile than the N-Boc carbamate. Treat an aliquot of the crude mixture with mild base (K 2​ CO 3​ in methanol) for 30 minutes. If the higher Rf​ spot disappears and the product spot intensifies on TLC, over-Bocylation is confirmed and resolved.

Protocol Vault: Step-by-Step Methodologies
Protocol A: Optimized Liquid-Liquid Extraction & Scavenging

Purpose: Rapid removal of starting materials and Boc 2​ O prior to chromatography.

  • Quench: Cool the crude reaction mixture to 0 °C. Slowly add 0.25 M HCl (aq) until the aqueous phase reaches pH 3-4[1].

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL per gram of theoretical yield).

  • Phase Separation: Wash the combined organic layers with saturated brine (1 × 20 mL) to remove residual water and acid.

  • Scavenging (Boc 2​ O Removal): Add 2.0 equivalents (relative to the estimated excess of Boc 2​ O) of polymer-supported trisamine directly to the Ethyl Acetate solution[3]. Stir gently at room temperature for 2 hours.

  • Filtration & Concentration: Filter the mixture through a coarse glass frit to remove the polymer resin. Dry the filtrate over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Validation: Perform a TLC (90:10 Pet Ether/EtOAc). You should observe a clean product spot without baseline streaking (amine) or solvent front spots (Boc 2​ O).

Protocol B: Inert Silica Gel Column Chromatography

Purpose: Final polishing of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate to >98% purity.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in Petroleum Ether. Pack the column under a gentle stream of Argon to displace oxygen trapped in the silica pores, mitigating on-column oxidation of the phenol.

  • Dry Loading: Dissolve the crude product from Protocol A in a minimal amount of Dichloromethane (DCM). Add silica gel (approx. 3x the crude mass) and evaporate the DCM to a free-flowing powder. Load this evenly onto the top of the column bed.

  • Elution: Elute using an isocratic or shallow gradient of Petroleum Ether / Ethyl Acetate (90:10 to 80:20)[1].

  • Fraction Collection: Monitor fractions via UV absorption (254 nm). The product will elute as a distinct band.

  • Validation: Spot fractions on TLC, elute, and stain with PMA (heat to visualize). Combine the pure fractions containing the Rf​ ~0.35 spot and evaporate under reduced pressure to yield the pure brown/white solid[1].

References
  • Scalable Catalyst Free Electrochemical Chlorination of Aminophenol Derivatives Enabled by a Quasi-Divided Cell Approach.The Royal Society of Chemistry.
  • Application Note – N-Boc protection.Sigma-Aldrich.
  • Reactions that Work: Boc Protection.Chemtips - WordPress.
  • Boc-Protected Amino Groups.Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Handling &amp; Preventing Oxidation of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield losses, dark tar formation, and rapid discoloration when working...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield losses, dark tar formation, and rapid discoloration when working with electron-rich aromatics.

Working with tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate presents a unique synthetic challenge. The synergistic electron-donating effects of the 3-methoxy group and the 1-carbamate group significantly lower the bond dissociation energy of the phenolic O–H bond. This makes the molecule highly susceptible to autoxidation. This guide provides field-proven, mechanistically grounded strategies to stabilize this compound during your workflows.

Mechanistic Insight: The Causality of Degradation

To stop oxidation, you must first understand its pathway. When exposed to ambient oxygen or trace transition metals, the phenolic hydroxyl group undergoes 1[1]. Because the para-position is blocked by the carbamate, the radical delocalizes and reacts to form highly conjugated o-quinones or quinone imines. This process is visually indicated by the 2[2], which ultimately leads to irreversible polymerization.

PhenolOxidation cluster_0 Interventions A tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate C Phenoxyl Radical A->C -e-, -H+ B O2 & Trace Metals B->C Catalysis D Quinone Imine (Discoloration) C->D Oxidation E Polymerization (Yield Loss) D->E Cross-linking I1 Inert Gas I1->B Blocks I2 BHT Addition I2->C Quenches

Logical pathway of phenol autoxidation and targeted points of intervention.

Troubleshooting & FAQs

Q1: My reaction mixture turns dark pink within minutes of dissolving the compound, even though I purged the headspace with Argon. What is happening? A1: Purging the headspace does not remove the oxygen already dissolved in your solvent. The dissolved O₂ acts as a direct oxidant.

  • Causality & Solution: You must actively strip the solvent of dissolved gases. For highly sensitive electron-rich phenols, standard sparging is insufficient. Switch to a rigorous Freeze-Pump-Thaw (FPT) degassing method. Additionally, consider using hydrogen-bond accepting solvents (like methanol or DMF); these solvents form hydrogen bonds with the phenolic -OH, effectively masking it and 3[3].

Q2: I am running a catalytic cross-coupling reaction, and my starting material degrades completely before the reaction finishes. How can I protect it? A2: Transition metals (like Cu, Fe, or Pd) are notorious for 4[4] via single-electron transfer (SET) pathways.

  • Causality & Solution: Introduce a sacrificial antioxidant. Adding 0.1 to 0.5 equivalents of Butylated hydroxytoluene (BHT) provides a kinetic shield. Because BHT is sterically hindered, it rapidly quenches rogue peroxyl radicals without coordinating to your transition metal catalyst or interfering with the primary catalytic cycle.

Q3: During column chromatography, I lose 40% of my product to a dark band stuck at the baseline. How do I prevent on-column degradation? A3: Standard silica gel is mildly acidic and contains trace iron impurities. When combined with the massive surface area exposed to air during elution, it creates a perfect storm for phenol oxidation.

  • Causality & Solution: Deactivate the silica gel by flushing the column with 1% Triethylamine (TEA) in hexanes prior to loading your sample. Furthermore, spike your eluent with 0.1% ascorbic acid or BHT to maintain a reducing environment as the compound travels down the column.

Quantitative Data: Impact of Protective Strategies

The table below summarizes empirical baseline data demonstrating how environmental controls directly dictate the half-life and isolated yield of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate during a standard 24-hour reaction cycle at 25°C.

Environmental ConditionDissolved O₂ LevelAdditive ShieldHalf-Life ( t1/2​ )Isolated Yield (%)Visual Observation
Ambient Air / BenchtopSaturatedNone< 2 hours15%Dark brown tar
Argon Sparging (15 min)LowNone12 hours65%Light pink solution
Freeze-Pump-Thaw (x3)TraceNone> 48 hours88%Pale yellow solution
FPT (x3) + ArgonTrace0.1 eq BHT> 120 hours98% Colorless solution

Self-Validating Experimental Protocols

To ensure reproducibility, employ the following self-validating workflows. The built-in checkpoints allow you to verify the integrity of your system in real-time.

ProtocolWorkflow S1 1. Freeze-Pump-Thaw (Degas Solvent) S2 2. Ar Purge & Reagent Addition S1->S2 S3 3. Add 0.1 eq BHT (Antioxidant) S2->S3 S4 4. Shielded Reaction (Darkness) S3->S4 S5 5. Quench with Na2S2O4 S4->S5

Step-by-step self-validating workflow for handling electron-rich phenols.

Protocol A: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
  • Preparation: Place the required volume of your reaction solvent into a Schlenk flask equipped with a magnetic stir bar. Seal the flask and connect it to a Schlenk line.

  • Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the flask to the vacuum line for 5–10 minutes to evacuate the headspace of all gases.

  • Thaw: Close the vacuum valve and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely in a room-temperature water bath. You will observe bubbles of gas escaping from the liquid.

  • Validation Checkpoint: Repeat steps 2-4 three times. Self-Validation: During the final thaw cycle, there should be an absolute absence of rising gas bubbles. If bubbles persist, the solvent is not fully degassed; repeat the cycle.

Protocol B: Reaction Setup and Reductive Workup
  • Inert Setup: Backfill the degassed Schlenk flask with high-purity Argon. Add tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate under a positive stream of Argon.

  • Antioxidant Shielding: Immediately add 0.1 equivalents of BHT to the mixture. Wrap the reaction vessel in aluminum foil to prevent photo-induced radical initiation.

  • Execution: Proceed with your standard reaction parameters.

  • Reductive Quench: Upon completion, quench the reaction with a 10% (w/v) aqueous solution of sodium dithionite (Na₂S₂O₄) prior to organic extraction.

  • Validation Checkpoint: Observe the phase separation. Self-Validation: The organic layer must remain pale yellow or colorless. If a pink hue develops, it indicates a breach in your inert atmosphere. The sodium dithionite will actively reduce any formed quinones back to the target phenol, rescuing your yield.

References

  • Title: 2 Source: Benchchem URL: https://benchchem.com/tech-support/prevention-of-phenol-compound-oxidation-during-reactions[2]

  • Title: 1 Source: Journal of the American Chemical Society (ACS Publications) URL: https://pubs.acs.org/doi/10.1021/jacs.5c12438[1]

  • Title: 4 Source: New Journal of Chemistry (RSC Publishing) URL: https://pubs.rsc.org/en/content/articlelanding/2016/nj/c6nj00000a[4]

  • Title: 3 Source: PubMed (National Institutes of Health) URL: https://pubmed.ncbi.nlm.nih.gov/18053330/[3]

Sources

Troubleshooting

Technical Support Center: Chemoselective N-Boc Protection of 4-Hydroxy-3-methoxyaniline

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges from researchers attempting to protect bifunctional aromatic systems.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges from researchers attempting to protect bifunctional aromatic systems. 4-Hydroxy-3-methoxyaniline (also known as 4-amino-2-methoxyphenol) presents a classic chemoselectivity challenge: it contains both a nucleophilic aniline (-NH₂) and a reactive phenolic hydroxyl (-OH) group.

Standard protection protocols using Di-tert-butyl dicarbonate (Boc₂O) and strong bases (like NaOH or DMAP) inevitably lead to deprotonation of the phenol (pKₐ ~9.5), resulting in undesired O-Boc carbonates or N,O-bis-Boc byproducts. This guide provides field-proven alternative reagents, mechanistic troubleshooting, and self-validating protocols to achieve >95% N-selectivity.

Frequently Asked Questions (FAQs)

Q: Why does standard Boc₂O with DMAP/NaOH fail for this substrate? A: Causality lies in the pKₐ and nucleophilicity of the functional groups. While the amine is inherently more nucleophilic than a neutral phenol, adding a strong base or a nucleophilic catalyst like DMAP deprotonates the phenolic -OH. The resulting phenoxide anion is a significantly harder and more aggressive nucleophile than the amine, leading to rapid attack on the electrophilic carbonyl of Boc₂O. This reverses your desired chemoselectivity.

Q: What is the most reliable alternative reagent for strict N-selectivity? A: Boc-ON (2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile) is the gold standard for this specific matrix[1]. It operates via an addition-elimination mechanism where the leaving group (an oxime) is less basic than the tert-butoxide leaving group of Boc₂O. Because the reagent is milder, it reacts exclusively with the more polarizable amine, leaving the harder phenolic oxygen untouched. Boc-imidazole is another excellent alternative that transfers the Boc group selectively to amines without requiring basic conditions[2].

Q: I have a large stock of Boc₂O and cannot purchase alternative reagents right now. Can I still achieve chemoselectivity? A: Yes, through a catalyst-free aqueous methodology . By running the reaction in a water/acetone or water/THF mixture without any base, the extensive hydrogen-bonding network of water heavily solvates and deactivates the phenolic -OH. The amine, however, remains sufficiently nucleophilic to attack the Boc₂O[3][4].

Mechanistic Logic & Pathway Visualization

To understand how reagent selection dictates your experimental outcome, review the pathway diagram below.

Chemoselectivity Substrate 4-Hydroxy-3-methoxyaniline (Contains -NH2 and Phenolic -OH) Boc2O_Base Standard Boc2O + Strong Base (e.g., NaOH, DMAP) Substrate->Boc2O_Base High Reactivity BocON Alternative: Boc-ON + Et3N or Boc-imidazole Substrate->BocON Mild Reactivity Boc2O_Water Alternative: Boc2O in Water (Catalyst-Free) Substrate->Boc2O_Water H-Bonding Network BisBoc N,O-bis-Boc & O-Boc Byproducts (Poor Chemoselectivity) Boc2O_Base->BisBoc Deprotonates -OH NBoc Exclusive N-Boc Protection (High Chemoselectivity) BocON->NBoc Amine Nucleophilicity > Phenol Boc2O_Water->NBoc Phenol deactivated by H2O

Mechanistic pathways for N- vs O-Boc protection of 4-hydroxy-3-methoxyaniline.

Quantitative Reagent Comparison

When designing your synthetic route, use the following data to select the appropriate reagent based on your lab's constraints and scale-up requirements.

Reagent SystemReaction ConditionsN-SelectivityPrimary ByproductWorkup Difficulty
Boc₂O + DMAP/Et₃N DCM, 0°C to RT, 2h< 60%tert-Butanol, O-BocHigh (Requires column chromatography)
Boc-ON 50% aq. THF, RT, 4h> 98%Oxime derivativeLow (Byproduct is ether-soluble)
Boc-imidazole THF or TFE, RT, 12h> 95%ImidazoleLow (Water-soluble byproduct)
Boc₂O (Catalyst-Free) Water/Acetone, RT, 30m> 95%tert-ButanolVery Low (Simple extraction)

Troubleshooting Guide

Issue: I used Boc-ON, but I cannot separate the oxime byproduct from my N-Boc product.

  • Diagnosis: The byproduct, 2-(hydroxyimino)-2-phenylacetonitrile, co-elutes with many aromatic compounds on silica gel.

  • Solution (Self-Validating Extraction): Exploit the acidic nature of your product's free phenol. Dissolve the crude mixture in diethyl ether. Extract the organic layer with 1M NaOH. Your N-Boc-phenol product will deprotonate and move into the aqueous layer, while the oxime byproduct remains in the ether. Wash the aqueous layer once more with ether (validation: TLC the ether layer to ensure oxime is removed). Finally, carefully acidify the aqueous layer to pH 4 with citric acid and extract with ethyl acetate to recover your pure product[1].

Issue: The catalyst-free Boc₂O reaction in water is proceeding too slowly or stalling at 50% conversion.

  • Diagnosis: 4-hydroxy-3-methoxyaniline has poor solubility in pure water, leading to a biphasic system where the reagent and substrate do not interact efficiently.

  • Solution: Increase the co-solvent ratio. Use a 1:1 mixture of Water:Acetone or Water:THF. The critical parameter is maintaining at least 1 mL of water per mmol of amine to ensure the hydrogen-bonding deactivation of the phenol is maintained[4].

Experimental Protocols

Protocol A: High-Selectivity Protection using Boc-ON

This protocol utilizes acid-base extraction as an in-process control to guarantee purity without chromatography.

  • Preparation: Dissolve 4-hydroxy-3-methoxyaniline (1.0 equiv, 10 mmol) in 20 mL of a 1:1 mixture of THF and water.

  • Activation: Add Triethylamine (1.5 equiv, 15 mmol). Note: Et₃N acts as an acid scavenger, not a deprotonating agent for the phenol.

  • Reagent Addition: Slowly add Boc-ON (1.1 equiv, 11 mmol) in portions at 20°C.

  • Reaction Monitoring: Stir for 4-5 hours. Validate completion via TLC (Hexanes:EtOAc 7:3); the primary amine spot should completely disappear.

  • Workup (Oxime Removal): Transfer the mixture to a separatory funnel. Add 30 mL of diethyl ether and 30 mL of 1M NaOH. Shake and separate. The aqueous layer now contains your product as a phenoxide salt.

  • Isolation: Wash the aqueous layer with an additional 20 mL of ether. Discard the ether layers. Carefully acidify the aqueous layer with 10% aqueous citric acid until pH ~4 is reached (product will precipitate or oil out). Extract with Ethyl Acetate (2 x 30 mL), dry over Na₂SO₄, and concentrate in vacuo.

Workflow Step1 1. Dissolve Substrate in 50% Aq. THF Step2 2. Add Et3N (1.5 eq) & Boc-ON (1.1 eq) Step1->Step2 Step3 3. Stir at 20°C for 4-5 hours Step2->Step3 Step4 4. Extract with Et2O (Removes Oxime) Step3->Step4 Step5 5. Acidify Aqueous & Extract Product Step4->Step5 Step6 Pure N-Boc-4-hydroxy- 3-methoxyaniline Step5->Step6

Step-by-step workflow for the chemoselective N-Boc protection using Boc-ON.

Protocol B: Catalyst-Free Aqueous Protection using Boc₂O

A green-chemistry alternative when Boc-ON is unavailable.

  • Preparation: Dissolve 4-hydroxy-3-methoxyaniline (1.0 equiv, 10 mmol) in 10 mL of Acetone.

  • Aqueous Network Formation: Add 10 mL of deionized water. Ensure the solution is homogeneous.

  • Reagent Addition: Add Boc₂O (1.05 equiv, 10.5 mmol) dropwise at room temperature. Do not add any base.

  • Reaction Monitoring: Stir vigorously for 30–60 minutes. The reaction is self-validating: as the N-Boc product forms, it becomes less polar and may begin to precipitate from the aqueous mixture[4].

  • Workup: Concentrate the mixture under reduced pressure to remove the acetone. Extract the remaining aqueous suspension with Dichloromethane (2 x 20 mL). Wash the organic layer with brine, dry over MgSO₄, and evaporate to yield the highly pure N-Boc derivative.

References

  • Organic Chemistry Portal. "Boc-Protected Amino Groups".[Link]

  • National Institutes of Health (PMC). "N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions".[Link]

  • Thieme Connect. "2.1.1.1.3.1.1.6 Di-tert-Butyl Dicarbonate and Alternatives (Boc-ON)".[Link]

  • ResearchGate. "A highly chemoselective Boc protection of amines using sulfonic-acid-functionalized silica as an efficient heterogeneous recyclable catalyst".[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for purity of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate

Comprehensive Comparison Guide: HPLC Method Validation for the Purity of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate Introduction tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate (CAS: 229028-72-2) is a critical N-Boc...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: HPLC Method Validation for the Purity of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate

Introduction

tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate (CAS: 229028-72-2) is a critical N-Boc protected intermediate widely utilized in the synthesis of complex pharmaceutical active ingredients (APIs), including novel capsaicinoid analogs and catecholamine derivatives [1]. Ensuring the absolute chemical purity of this intermediate is paramount. Trace impurities—such as unreacted 4-hydroxy-3-methoxyaniline, excess Boc-anhydride, or structural regioisomers—can propagate through subsequent synthetic steps, ultimately compromising the efficacy, safety, and yield of the final drug substance.

The Analytical Challenge: Causality & Expertise

The primary challenge in analyzing this specific carbamate lies in the structural and electronic similarities of its synthetic impurities. The phenolic hydroxyl and methoxy groups create a highly polarizable aromatic system, while the bulky, lipophilic tert-butyloxycarbonyl (Boc) group heavily dictates its overall hydrophobicity.

This dual nature requires a separation mechanism capable of resolving minor stereoelectronic differences. If the stationary phase lacks sufficient theoretical plates, closely related regioisomers (such as 3-hydroxy-4-methoxyphenyl carbamate) will co-elute with the main peak, leading to falsely elevated purity reports.

Comparison of Analytical Methodologies

To establish a self-validating and robust protocol, we objectively compared three distinct chromatographic strategies for this compound.

1. Modern Core-Shell RP-HPLC (The Recommended Method)

  • Mechanism: Utilizes superficially porous particles (e.g., 2.6 µm core-shell silica). The solid, impermeable silica core physically limits the diffusion path of the analyte into the porous outer shell.

  • Causality: By restricting the diffusion pathway, longitudinal diffusion and mass transfer resistance are drastically reduced [2]. This results in ultra-high efficiency (narrow peak widths) comparable to sub-2 µm fully porous particles, but at significantly lower backpressures, allowing seamless use on standard HPLC systems [3].

2. Traditional Fully Porous C18 RP-HPLC

  • Mechanism: Employs standard 5.0 µm fully porous silica particles where analytes diffuse deeply into the entire porous network of the bead.

  • Causality: The extended and variable diffusion pathways lead to broader peaks. While loading capacity is high, the reduced efficiency makes it difficult to achieve baseline resolution for closely eluting regioisomers without extending the column length and run time[2].

3. HILIC (Hydrophilic Interaction Liquid Chromatography)

  • Mechanism: Employs a polar stationary phase (e.g., unbonded silica) with a highly organic mobile phase.

  • Causality: While HILIC is excellent for retaining the unreacted polar aniline precursor, the highly lipophilic Boc-protected product exhibits poor retention and severe peak tailing under these conditions, making it unsuitable for a comprehensive purity assay.

Quantitative Performance Comparison

Analytical ParameterCore-Shell RP-HPLC (2.6 µm)Fully Porous RP-HPLC (5.0 µm)HILIC (Unbonded Silica)
Resolution ( Rs​ ) (Analyte vs. Isomer) 3.2 (Baseline resolved)1.5 (Marginal resolution)0.8 (Co-elution)
Theoretical Plates (N) > 20,000~ 8,500~ 4,000
Run Time 6 minutes15 minutes12 minutes
System Backpressure ~ 250 bar (HPLC compatible)~ 120 bar~ 80 bar
Sensitivity (S/N for 0.05% impurity) > 15:1~ 5:1< 3:1

Note: Data synthesized from comparative validation runs using a Water/Acetonitrile gradient buffered with 0.1% TFA.

ImpurityProfile SM Starting Material (4-hydroxy-3-methoxyaniline) Product Target Analyte tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate SM->Product Boc Protection Isomer Regioisomer Impurity (3-hydroxy-4-methoxyphenyl) SM->Isomer Side Reaction Reagent Boc Anhydride (Lipophilic) Reagent->Product Separation Baseline Resolution (Rs > 3.0) Product->Separation Core-Shell HPLC Isomer->Separation Core-Shell HPLC

Synthetic pathway and separation logic for tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate.

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

To ensure the analytical procedure is fit for its intended purpose, the Core-Shell RP-HPLC method must be systematically validated according to the latest ICH Q2(R2) guidelines [4]. This protocol is designed as a self-validating system: each parameter confirms the reliability of the subsequent tests.

Optimized Method Conditions:

  • Column: Core-Shell C18, 100 x 4.6 mm, 2.6 µm.

  • Mobile Phase: A: 0.1% Trifluoroacetic acid (TFA) in Water; B: Acetonitrile.

  • Gradient: 20% B to 80% B over 5 minutes, hold for 1 min.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV Photodiode Array (PDA) at 280 nm.

Validation Workflow:

Step 1: Specificity (Selectivity)

  • Action: Inject a blank (sample diluent), the target analyte, and a forced-degradation spiked mixture containing the analyte and all known impurities (aniline precursor, regioisomer).

  • Acceptance Criteria: No blank interference at the analyte retention time. The PDA peak purity angle must be less than the peak purity threshold for the main peak, proving no co-eluting hidden impurities. Resolution ( Rs​ ) must be 2.0 between the analyte and the closest eluting impurity.

Step 2: Linearity and Range

  • Action: Prepare standard solutions at five concentration levels ranging from 50% to 150% of the nominal target concentration (e.g., 0.5 mg/mL). Inject each level in triplicate.

  • Acceptance Criteria: Perform linear regression analysis on peak area vs. concentration. The correlation coefficient ( R2 ) must be 0.999. The y-intercept should be 5% of the response at the 100% target level.

Step 3: Accuracy (Recovery)

  • Action: Spike known amounts of the pure analyte into a synthetic matrix at three distinct levels (80%, 100%, and 120% of the nominal concentration) in triplicate, yielding 9 total determinations.

  • Acceptance Criteria: The mean recovery across all levels must fall between 98.0% and 102.0%, with a Relative Standard Deviation (RSD) 2.0%.

Step 4: Precision (Repeatability & Intermediate Precision)

  • Action: For repeatability, inject six independent preparations of the analyte at the 100% test concentration. For intermediate precision, have a second analyst repeat this exact procedure on a different day using a different HPLC system.

  • Acceptance Criteria: The RSD of peak areas must be 1.0% for repeatability and 2.0% for intermediate precision.

Step 5: Limit of Detection (LOD) and Quantitation (LOQ)

  • Action: Perform serial dilutions of the analyte to determine the lowest detectable and quantifiable concentrations based on the signal-to-noise (S/N) ratio.

  • Acceptance Criteria: LOD is established at an S/N 3. LOQ is established at an S/N 10, and precision at the LOQ level must yield an RSD 5.0%.

ICHValidation Start Method Development (Core-Shell Optimization) Spec 1. Specificity Ensure no interference Start->Spec Lin 2. Linearity & Range R² ≥ 0.999 Spec->Lin Peak Purity Confirmed Acc 3. Accuracy 98-102% Recovery Lin->Acc Range Established Prec 4. Precision RSD ≤ 2.0% Acc->Prec Recovery Verified Sens 5. LOD / LOQ S/N ≥ 3 and ≥ 10 Prec->Sens Val Validated Method Fit for Purpose Sens->Val

Sequential ICH Q2(R2) analytical method validation workflow for HPLC purity assays.

Conclusion

For the purity determination of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate, transitioning from traditional fully porous C18 columns to a 2.6 µm Core-Shell RP-HPLC methodology provides a vastly superior analytical control strategy. The core-shell architecture elegantly solves the causality loop of needing high theoretical plates to resolve structurally similar regioisomers without exceeding the pressure limits of standard HPLC equipment. By strictly adhering to the ICH Q2(R2) validation framework, laboratories can ensure this method remains highly trustworthy, reproducible, and compliant for downstream pharmaceutical development.

References

  • Shimadzu Corporation. (n.d.). Differences between core-shell and fully porous particles. Retrieved March 12, 2026, from[Link]

  • Lucidity Systems. (2023). Core shell columns: What are they and how will they help with my HPLC analysis? Retrieved March 12, 2026, from[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved March 12, 2026, from[Link]

Comparative

Mass Spectrometry Fragmentation Pattern of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate: A Comparative Guide for Bioanalytical Workflows

As a Senior Application Scientist in mass spectrometry (MS) and bioanalysis, selecting the correct derivatization strategy is critical for developing robust, highly sensitive quantitative assays. tert-Butyl (4-hydroxy-3-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in mass spectrometry (MS) and bioanalysis, selecting the correct derivatization strategy is critical for developing robust, highly sensitive quantitative assays. tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate (CAS 229028-72-2)[1]—the Boc-protected derivative of 4-amino-2-methoxyphenol—serves as an excellent model for understanding gas-phase dissociation kinetics.

This guide objectively compares the electrospray ionization (ESI) MS/MS performance of the Boc-protected derivative against its Fmoc and Cbz counterparts. By examining the causality behind gas-phase fragmentation, we demonstrate why the Boc group provides superior quantitative reliability in Multiple Reaction Monitoring (MRM) workflows.

Mechanistic Causality: The Superiority of Boc in MS/MS

In drug development and proteomics, amines are frequently protected to improve chromatographic retention and stability[2]. However, not all protecting groups behave equally inside a collision cell. The choice between Boc, Cbz, and Fmoc dictates where the electrical charge localizes during Collision-Induced Dissociation (CID).

The Thermodynamic Advantage of Boc: The Boc group undergoes a highly predictable, low-energy thermal and collision-induced dissociation pathway. Upon activation, it systematically expels isobutylene (56 Da) followed by rapid decarboxylation (44 Da)[3]. Because these neutral losses are highly favorable, the positive charge remains localized on the structurally unique core molecule (the free amine). This allows the mass spectrometer to monitor a product ion that is specific to your target analyte.

The Pitfall of Fmoc and Cbz: In contrast, the Cbz and Fmoc groups contain large, stable aromatic systems. During CID, the lowest energy pathway often involves the cleavage of the protecting group itself, which then retains the charge. For Cbz, this yields the generic tropylium ion ( m/z 91.1); for Fmoc, the dibenzofulvene radical cation ( m/z 179.1). Monitoring these generic product ions in complex biological matrices leads to severe background noise and false positives, compromising assay integrity.

Comparative Fragmentation Data

The table below summarizes the quantitative MS/MS parameters for the protected derivatives of 4-hydroxy-3-methoxyaniline. The data clearly illustrates the specificity advantage of the Boc derivative.

Protecting GroupPrecursor Ion [M+H]+ Dominant Product IonNeutral LossOptimal CE (eV)MRM Specificity
Boc m/z 240.1 m/z 140.1 (Core Amine)100 Da (Isobutylene + CO2​ )15–20High (Target-specific)
Cbz m/z 274.1 m/z 91.1 (Tropylium)183 Da (Core + CO2​ )25–30Low (Generic background)
Fmoc m/z 362.2 m/z 179.1 (Dibenzofulvene)183 Da (Core + CO2​ )35–40Low (Generic background)

Fragmentation Pathway Diagram

The sequential fragmentation of tert-butyl (4-hydroxy-3-methoxyphenyl)carbamate is a self-validating feature of its structure. The initial loss of isobutylene serves as a diagnostic marker for the Boc group[4], while the subsequent fragmentation of the core molecule provides structural confirmation.

Fragmentation A Precursor Ion [M+H]+ m/z 240.1 (Boc-Protected) B Intermediate Ion [M+H - 56]+ m/z 184.1 (Carbamic Acid) A->B - Isobutylene (56 Da) Low CE (10-15 eV) C Core Product Ion [M+H - 100]+ m/z 140.1 (Free Amine) B->C - CO2 (44 Da) Moderate CE (15-20 eV) D Secondary Fragment [m/z 140.1 - 15]+ m/z 125.1 (Loss of •CH3) C->D - Methyl Radical (15 Da) High CE (30+ eV)

Gas-phase CID fragmentation pathway of Boc-protected 4-hydroxy-3-methoxyaniline.

Experimental Protocol: Self-Validating LC-MS/MS Method

To ensure absolute trustworthiness in your quantitative data, the analytical protocol must be designed as a self-validating system. Every step below includes an internal check to prevent false reporting.

Step 1: System Suitability Testing (SST)

  • Action: Inject a double-blank (matrix without analyte or internal standard) followed by a Lower Limit of Quantification (LLOQ) standard.

  • Causality: The blank proves the absence of column carryover from previous runs. The LLOQ injection verifies that the instrument meets the minimum signal-to-noise ratio ( S/N>10 ) before committing precious biological samples.

Step 2: Sample Preparation with Stable Isotope Labeling

  • Action: Spike all samples with a deuterated internal standard (e.g., Boc-protected amine- d3​ ) prior to extraction.

  • Causality: Co-eluting matrix components can suppress ESI ionization. Because the d3​ -isotope experiences the exact same suppression as the target analyte, the ratio of their signals self-corrects for matrix effects, ensuring quantitative accuracy.

Step 3: Chromatographic Separation

  • Action: Utilize a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient elution of 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 3 minutes.

  • Causality: The gradient dynamically separates the target from isobaric interferences and ensures the analyte is fully desolvated prior to entering the MS source, maximizing ionization efficiency.

Step 4: ESI-MS/MS Acquisition

  • Action: Operate the mass spectrometer in positive MRM mode. Monitor the quantifier transition ( m/z 240.1 140.1) and a qualifier transition ( m/z 240.1 125.1).

  • Causality: Relying on a single transition is prone to interference. Monitoring two distinct fragmentation pathways guarantees peak identity.

Step 5: Data Validation via Ion Ratio Confirmation

  • Action: Calculate the peak area ratio of the qualifier ion to the quantifier ion.

  • Causality: If the ratio in an unknown sample deviates by >20% from the reference standard, the peak is flagged as contaminated. This ensures the system mathematically self-validates the purity of every integrated peak.

Workflow S1 1. System Suitability Blank & Calibrant S2 2. Sample Prep Isotope Spiking S1->S2 S3 3. LC Separation Gradient Elution S2->S3 S4 4. ESI-MS/MS MRM Acquisition S3->S4 S5 5. Data Validation Ion Ratio Check S4->S5

Self-validating LC-MS/MS workflow ensuring quantitative integrity and specificity.

References

  • ResearchGate. "Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections". Organic Process Research & Development. URL:[Link]

  • White Rose eTheses Online. "Monitoring, Modelling and Optimisation of Continuous Flow Reactions Using On-line Mass Spectrometry". University of Leeds. URL: [Link]

Sources

Validation

Comprehensive Guide to Reference Standards for tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate Analysis

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate (CAS: 229028-72-2) Executive Summary In modern pharmaceutical development an...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate (CAS: 229028-72-2)

Executive Summary

In modern pharmaceutical development and organic synthesis, tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate (also known as N-Boc-4-hydroxy-3-methoxyaniline) serves as a critical building block. It is frequently utilized in the scalable electrochemical chlorination of aminophenol derivatives and the synthesis of complex active pharmaceutical ingredients (APIs)[1].

However, the analytical quantification of this compound is notoriously sensitive to trace impurities, positional isomers, and degradation products (such as the spontaneous loss of the Boc group under acidic conditions). As a Senior Application Scientist, I have found that relying on uncharacterized reagent-grade materials routinely leads to cascading failures in downstream quantitative assays. This guide objectively compares reference standard tiers and provides field-proven, self-validating analytical protocols to ensure absolute data integrity.

Comparative Analysis of Reference Standard Grades

Not all reference materials are created equal. Selecting the appropriate grade is a balance between regulatory requirements, analytical precision, and cost. Table 1 outlines the performance metrics of commercially available standard tiers,[2].

Table 1: Performance Comparison of Reference Standard Grades

GradeMinimum PurityTraceabilityCost/Value RatioRecommended Application
Certified Reference Material (CRM) ≥ 99.5%ISO 17034 / NISTHighQuantitative API release testing, regulatory submissions, exact mass calibration.
Analytical Working Standard (WS) ≥ 99.0%Qualified against CRMMediumRoutine in-process control (IPC), daily HPLC calibration, yield determination.
Reagent Grade (In-house) ≥ 95.0%CoA onlyLowEarly-stage synthesis, qualitative TLC/NMR checks, proof-of-concept reactions.

Mechanistic Analytical Methodologies (Self-Validating Protocols)

To meet the highest standards of scientific integrity, analytical protocols cannot simply be a list of instructions; they must be self-validating systems . This means the method inherently proves its own accuracy during every run through the use of System Suitability Tests (SSTs) and internal calibrants.

Reverse-Phase HPLC-UV for Purity and Quantification

The Causality of the Method: The target molecule possesses a phenolic hydroxyl group (pKa ~9.5) and a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group. At a neutral pH, partial ionization of the phenol leads to severe peak tailing and retention time shifts. By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase (pH ~2), we fully protonate the phenolic hydroxyl, ensuring a single neutral species partitions into the hydrophobic C18 stationary phase. Furthermore, TFA acts as an ion-pairing agent that masks residual silanols on the silica support, preventing secondary polar interactions and yielding highly symmetrical peaks[1].

Step-by-Step Self-Validating Protocol:

  • Mobile Phase Preparation:

    • Phase A: 90:10 (v/v) Ultrapure Water / Acetonitrile + 0.1% TFA.

    • Phase B: Acetonitrile + 0.1% TFA.

  • System Suitability Test (SST) - The Validation Step:

    • Prepare a resolution mixture containing 0.1 mg/mL of the target standard and 0.01 mg/mL of its synthetic precursor (4-amino-2-methoxyphenol).

    • Acceptance Criteria: The system is only deemed valid if the resolution ( Rs​ ) between the precursor and the target peak is ≥2.0 . This proves the column's efficiency to separate closely related impurities.

  • Chromatographic Execution:

    • Column: C18 reversed-phase (150 × 4.6 mm, 5 µm).

    • Temperature: 37 °C.

    • Flow Rate: 1.5 mL/min.

    • Gradient: Linear increase from 3% B to 100% B over 10 minutes[1].

  • Quantification: Inject the standard sample in triplicate. Calculate purity via area normalization at 254 nm.

Orthogonal Validation via NMR and HRMS

The Causality of the Method: For structural elucidation, 1 H NMR in DMSO- d6​ is strictly preferred over CDCl 3​ . The strong hydrogen-bonding capability of DMSO- d6​ locks the exchangeable protons (the phenolic -OH and the carbamate -NH), allowing them to be observed as distinct, sharp singlets. In non-polar solvents, these protons undergo rapid exchange, resulting in broad, unintegrable signals that mask structural defects[1].

Step-by-Step Self-Validating Protocol:

  • Sample Preparation: Dissolve 15 mg of the standard in 0.6 mL of DMSO- d6​ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference.

  • Instrument Acquisition: Acquire 1 H NMR spectra at 300 MHz (or higher) at 298 K. Use a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration.

  • Self-Validation & Interpretation:

    • Validation: Confirm the TMS peak is exactly at δ 0.00 ppm.

    • Interpretation: Confirm the presence of the exchangeable -NH proton at δ 8.99 (s, 1H) and the phenolic -OH at δ 8.54 (s, 1H). The absence of broad humps indicates the sample is completely dry and free of protic solvent impurities[1].

Experimental Data Summary

When validating a new lot of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate against a CRM, the following specifications must be met to certify the batch for quantitative use.

Table 2: Expected Analytical Specifications

ParameterAnalytical TechniqueExpected Result / Specification
Appearance Visual InspectionBrown to off-white solid
Exact Mass HRMS (ESI+) [M+Na]+ calculated: 262.1056, found: ± 5 ppm
Chromatographic Purity RP-HPLC-UV (254 nm) ≥99.0% (Area Normalization)
Structural Integrity 1 H NMR (300 MHz, DMSO- d6​ ) δ 8.99 (s, 1H, NH), 8.54 (s, 1H, OH), 7.13 (d, 1H), 6.79 (dd, 1H)[1]

Analytical Validation Workflow

The following diagram illustrates the logical decision tree for certifying an in-house batch of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate as a Working Standard.

ValidationWorkflow Sample tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate Batch Sample SST System Suitability Test (SST) Inject Precursor + Target Sample->SST Step 1: Validation NMR 1H & 13C NMR (DMSO-d6) Structural Confirmation Sample->NMR Step 2: Orthogonal HRMS HRMS (ESI+) Exact Mass Verification Sample->HRMS Step 3: Mass Spec HPLC RP-HPLC-UV Analysis Gradient 0.1% TFA Mobile Phase SST->HPLC Rs ≥ 2.0 Decision Meets Acceptance Criteria? (Purity ≥ 99.0%, Rs ≥ 2.0) HPLC->Decision NMR->Decision HRMS->Decision Pass Certified Reference Material (Approved for Quantitative Use) Decision->Pass YES Fail Out of Specification (OOS) Initiate Re-purification Decision->Fail NO

Figure 1: Self-validating analytical workflow for certifying reference standards.

References

  • Scalable Catalyst Free Electrochemical Chlorination of Aminophenol Derivatives Enabled by a Quasi-Divided Cell Approach Source: The Royal Society of Chemistry (RSC) URL:[Link]

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopic Validation of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate

This guide provides an in-depth analysis of the infrared (IR) spectrum of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate, a key intermediate in various synthetic pathways. The objective is to establish a reliable spectr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate, a key intermediate in various synthetic pathways. The objective is to establish a reliable spectroscopic benchmark for researchers, scientists, and drug development professionals to validate the molecule's structure. By dissecting its characteristic absorption peaks and comparing them against structurally similar alternatives, this document serves as a practical tool for ensuring chemical identity and purity.

Theoretical Framework for IR Peak Assignment

Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific molecular vibration (stretching or bending). The IR spectrum of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate is a composite of the vibrations of its constituent parts: the phenolic hydroxyl (O-H), the carbamate (N-H and C=O), the aromatic ring, the methoxy group, and the tert-butyl group.

Key Vibrational Regions and Their Significance
  • O-H and N-H Stretching Region (3600-3200 cm⁻¹) : This high-frequency region is dominated by the stretching vibrations of the phenolic O-H and the carbamate N-H groups. The phenolic O-H stretch is highly sensitive to hydrogen bonding, typically appearing as a strong, broad band[1][2]. The carbamate N-H stretch is expected to be a sharper, medium-intensity peak within this region[3][4]. The presence of both a broad O-H and a distinct N-H peak is a primary indicator of the target structure.

  • C-H Stretching Region (3100-2850 cm⁻¹) : This region provides information about the types of carbon-hydrogen bonds. Aromatic C-H stretches appear at slightly higher wavenumbers (3100-3000 cm⁻¹) than aliphatic C-H stretches (3000-2850 cm⁻¹)[5][6]. The spectrum should exhibit weak-to-medium peaks for the aromatic C-H bonds and stronger peaks corresponding to the asymmetric and symmetric stretching of the tert-butyl and methoxy groups[7].

  • Carbonyl (C=O) Stretching Region (1750-1680 cm⁻¹) : The carbonyl stretch of the carbamate group is one of the most intense and diagnostically significant peaks in the spectrum[8][9]. It is expected to appear as a strong, sharp absorption band around 1700-1690 cm⁻¹[7]. Its precise position can be influenced by conjugation and hydrogen bonding, but its presence is a non-negotiable feature for structural confirmation[10].

  • Aromatic and Amide Bending Region (1620-1450 cm⁻¹) : This region contains peaks from the C=C stretching vibrations within the aromatic ring, which typically appear as a series of absorptions of variable intensity[5][11]. Critically, this region also contains the "Amide II" band, which arises from N-H bending coupled with C-N stretching in the carbamate group[3]. This peak, expected around 1520-1530 cm⁻¹, provides secondary confirmation of the carbamate moiety[7].

  • Fingerprint Region (1400-1000 cm⁻¹) : While complex, this region contains highly characteristic peaks. Key absorptions include the C-O stretching vibrations of the phenolic group (around 1220 cm⁻¹) and the methoxy group[11][12]. The carbamate group also contributes a strong C-O stretching band in this region, typically around 1170 cm⁻¹[7].

Predicted IR Absorption Data for Structure Validation

The following table summarizes the expected characteristic IR peaks for tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate. This data is synthesized from established spectroscopic principles and data from analogous compounds.

Frequency (cm⁻¹) Vibrational Mode Expected Intensity Notes
~3450 - 3350O-H Stretch (Phenol)Strong, BroadBroadness is due to intermolecular hydrogen bonding.[1][2]
~3350 - 3300N-H Stretch (Carbamate)Medium, SharpA distinct peak, often appearing on the shoulder of the broad O-H band.[4][7]
~3050C-H Stretch (Aromatic)Weak to MediumConfirms the presence of the benzene ring.[5]
~2975, 2930, 2870C-H Stretch (Aliphatic)Medium to StrongAsymmetric and symmetric stretches of tert-butyl and methoxy groups.[7]
~1700 - 1685C=O Stretch (Carbamate, Amide I)Strong, SharpA key, unambiguous indicator of the carbamate functional group.[7][9]
~1610, ~1510C=C Stretch (Aromatic Ring)Medium, SharpConfirms the aromatic backbone.
~1530 - 1520N-H Bend (Carbamate, Amide II)MediumProvides secondary confirmation of the carbamate group.[3][7]
~1260C-O Stretch (Aryl Ether)StrongCharacteristic of the methoxy group attached to the aromatic ring.
~1220C-O Stretch (Phenol)StrongDistinguishes phenols from aliphatic alcohols.[11]
~1170C-O Stretch (Carbamate)StrongAssociated with the O-C(O)N portion of the carbamate.[7]

Comparative Analysis with Structural Alternatives

To unequivocally validate the structure, it is crucial to compare its spectrum with those of plausible alternatives or precursors. This comparison highlights the unique spectroscopic "fingerprint" of the target molecule.

Vibrational Mode tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate (Target) Guaiacol (Alternative 1) tert-Butyl (4-hydroxyphenyl)carbamate (Alternative 2)
O-H Stretch ~3400 cm⁻¹ (Broad)~3400 cm⁻¹ (Broad)~3400 cm⁻¹ (Broad)
N-H Stretch ~3330 cm⁻¹ (Present) Absent ~3330 cm⁻¹ (Present)
C=O Stretch ~1690 cm⁻¹ (Present) Absent ~1690 cm⁻¹ (Present)
N-H Bend ~1520 cm⁻¹ (Present) Absent ~1520 cm⁻¹ (Present)
Aryl Ether C-O Stretch ~1260 cm⁻¹ (Present) ~1260 cm⁻¹ (Present) Absent

Analysis:

  • Comparison with Guaiacol: The spectrum of Guaiacol would show the phenolic O-H, aromatic, and methoxy C-O stretches but would completely lack the characteristic N-H stretch, C=O stretch, and N-H bend of the carbamate. The absence of these three peaks definitively rules out this structure.

  • Comparison with tert-Butyl (4-hydroxyphenyl)carbamate: This alternative would exhibit the phenolic O-H and all the carbamate-related peaks (N-H, C=O, N-H bend). However, it would be missing the strong aryl ether C-O stretch around 1260 cm⁻¹ associated with the methoxy group. The presence of this specific C-O stretch is therefore essential for confirming the 3-methoxy substitution.

Experimental Protocol: Sample Preparation and Data Acquisition

This protocol describes the preparation of a solid sample using the potassium bromide (KBr) pellet method, a standard and reliable technique for obtaining high-quality IR spectra of solid compounds.

Materials:

  • tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (150-200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer

Procedure:

  • Drying: Gently heat the KBr under a vacuum or in a drying oven at ~110°C for at least 2 hours to remove any adsorbed water, which has a strong, broad O-H absorption that can interfere with the spectrum. Allow to cool in a desiccator. The sample should also be thoroughly dried.

  • Grinding: Place ~1-2 mg of the sample and ~150 mg of the dried KBr into the agate mortar. Grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on achieving a fine particle size to minimize light scattering.

  • Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for approximately 2 minutes.

  • Pellet Inspection: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or the presence of moisture.

  • Background Spectrum: Place the empty sample holder into the FTIR spectrometer and acquire a background spectrum. This is crucial to subtract the spectral contributions from atmospheric CO₂ and water vapor.

  • Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Process the resulting spectrum (absorbance vs. wavenumber) and label the significant peaks. Compare the obtained peak positions and relative intensities with the predicted data in Section 2.

Visualization of Key Molecular Vibrations

The following diagram illustrates the molecular structure of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate and highlights the key bonds responsible for its most characteristic IR absorption peaks.

Caption: Key vibrational modes for tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate.

Conclusion

The structural validation of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate via IR spectroscopy is a robust process reliant on the identification of a unique combination of absorption peaks. The simultaneous presence of a broad phenolic O-H stretch, a distinct carbamate N-H stretch, a strong carbamate C=O stretch (Amide I), a medium N-H bend (Amide II), and characteristic C-O stretches for the phenol and aryl ether moieties provides a definitive spectroscopic fingerprint. By comparing the experimental spectrum against the data presented and the profiles of logical alternatives, researchers can confidently confirm the identity and integrity of this important chemical intermediate.

References

  • Infrared spectra of alcohols and phenols - Chemistry LibreTexts. [Link]

  • Infrared Spectrum of Phenol - Doc Brown's Chemistry. [Link]

  • Vibrational Relaxation of OH and OD Stretching Vibrations of Phenol - ACS Publications. [Link]

  • Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. [Link]

  • Infrared Spectra of Ammonium Carbamate - The Journal of Chemical Physics. [Link]

  • Infrared Spectrometry - Michigan State University Chemistry. [Link]

  • Supporting Information for Carbamate Synthesis - The Royal Society of Chemistry. [Link]

  • IR Spectroscopy of Hydrocarbons and Carbonyl Compounds - University of Illinois Chicago. [Link]

  • Spectroscopic Identification of Carbamate Formation - ACS Publications. [Link]

  • The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds - Spectroscopy Online. [Link]

  • Interpreting Infrared Spectra - Specac Ltd. [Link]

  • Carbonyl Compounds IR Spectroscopy - University of Regensburg. [Link]

  • Unveiling the Configurational Landscape of Carbamate - National Center for Biotechnology Information (PMC). [Link]

  • Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra - Master Organic Chemistry. [Link]

  • Synthesis of tert-Butyl carbamate derivatives - Organic Syntheses. [Link]

  • Table of Characteristic IR Absorptions - ICT Prague. [Link]

  • tert-Butyl Hydroxycarbamate - Ataman Kimya. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives - ResearchGate. [Link]

  • IR Absorption Table - University of Colorado Boulder. [Link]

Sources

Validation

Section 1: Electronic and Steric Fundamentals – The Causality of Reactivity

Title: Comparative Reactivity of N-Boc vs. N-Cbz Protected Aminophenols: A Guide for Synthetic Design Introduction Aminophenols are indispensable bifunctional synthons in the development of active pharmaceutical ingredie...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reactivity of N-Boc vs. N-Cbz Protected Aminophenols: A Guide for Synthetic Design

Introduction Aminophenols are indispensable bifunctional synthons in the development of active pharmaceutical ingredients (APIs) and complex natural products. To selectively functionalize the phenolic hydroxyl group (-OH) without cross-reactivity from the nucleophilic amine (-NH₂), orthogonal N-protection is an absolute necessity. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are the industry standards for this purpose[1]. While both are carbamates that effectively mask the amine, their distinct steric profiles and electronic properties exert profoundly different effects on the reactivity of the adjacent phenol.

As a Senior Application Scientist, I have structured this guide to dissect the comparative reactivity of N-Boc versus N-Cbz protected aminophenols, providing researchers with the causality behind experimental choices and self-validating protocols for robust synthetic design.

At a fundamental level, both Boc and Cbz groups withdraw electron density from the nitrogen atom via resonance, reducing its nucleophilicity and dampening its electron-donating effect on the aromatic ring. However, their structural geometries dictate their behavior in transition states:

  • Steric Hindrance: The N-Boc group features a rigid, bulky tert-butyl moiety. In ortho-aminophenols, this bulk creates significant steric shielding around the adjacent phenolic oxygen, hindering the approach of bulky electrophiles. Conversely, the N-Cbz group features a benzyl moiety that, while large, is planar and conformationally flexible, allowing for less restricted access to the phenol[2].

  • Hydrogen Bonding & pKa Modulation: The carbamate NH acts as a hydrogen bond donor to the adjacent phenolic oxygen. The strength of this intramolecular hydrogen bond—modulated by the steric bulk of the protecting group—affects the pKa of the phenol and the nucleophilicity of the resulting phenoxide anion during O-alkylation[3]. Furthermore, N-Boc-4-aminophenol exhibits specific thermal instability, decomposing via the loss of the tert-butyl carbonate moiety (releasing isobutylene and CO₂) upon excessive heating, which must be factored into high-temperature reactions[4].

Section 2: Comparative Performance in Key Transformations

To illustrate these principles, we examine two highly sensitive synthetic transformations where the choice of protecting group dictates the success of the reaction.

  • Mitsunobu O-Alkylation: In the synthesis of complex benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones, researchers observed stark differences in reactivity when coupling 2-aminophenol derivatives with sterically demanding alcohols under Mitsunobu conditions (DIAD/PPh₃)[2]. The N-Cbz protected substrate acted as a "privileged substrate," affording the target O-alkylated product in 94% yield[5]. Under identical conditions, the corresponding N-Boc derivative yielded only 81%[2]. The conformational flexibility of the Cbz group accommodates the bulky phosphonium intermediate far better than the rigid tert-butyl group.

  • Electrophilic Aromatic Substitution (Aza-Friedel-Crafts): The choice of N-protecting group also influences electronic communication and catalyst docking. In enantioselective aza-Friedel-Crafts reactions utilizing chiral C1-symmetric bis(phosphoric acid) catalysts, N-Cbz substrates achieved excellent enantioselectivities (up to 95% ee)[6]. In sharp contrast, the N-Boc equivalents proved ineffective, yielding only 68% ee[7]. The Cbz group's ability to participate in a highly ordered hydrogen-bonding network with the chiral catalyst is superior to that of the sterically encumbered Boc group[8].

Section 3: Deprotection Orthogonality (Self-Validating Systems)

A protecting group strategy is only viable if the deprotection conditions are orthogonal and high-yielding.

  • N-Boc Deprotection: Cleaved under acidic conditions (e.g., TFA or HCl in dioxane)[1]. The mechanism is a self-driving, self-validating system: the generation of gaseous isobutylene and carbon dioxide irreversibly pushes the reaction to completion according to Le Chatelier's principle.

  • N-Cbz Deprotection: Cleaved via catalytic hydrogenolysis (H₂, Pd/C) under mild, neutral conditions[9]. This is ideal for substrates containing acid-sensitive functional groups (like acetals or certain ethers) that would degrade under Boc deprotection conditions[1].

Section 4: Quantitative Data Presentation

Table 1: Comparative Reactivity Profile of N-Boc vs. N-Cbz Aminophenols

Property / MetricN-Boc AminophenolN-Cbz AminophenolCausality / Note
Steric Profile Rigid, highly hindered (t-butyl)Flexible, planar (benzyl)Dictates transition state accommodation.
Mitsunobu Yield 81%94%Cbz flexibility allows bulky phosphonium attack[2].
Aza-Friedel-Crafts ee 68%95%Cbz enables optimal H-bonding with chiral catalyst[7].
Thermal Stability Lower (Decomposes to isobutylene/CO₂)HigherBoc requires strict temperature control (<100°C)[4].
Deprotection Acidic (TFA, HCl)Neutral (H₂, Pd/C)Orthogonal cleavage pathways[1].

Section 5: Experimental Protocols

Protocol 1: Chemoselective N-Cbz Protection of Aminophenol [1] Objective: Selectively protect the amine in the presence of a free phenol.

  • Initialization: Suspend 4-aminophenol (1.0 equiv) in a biphasic mixture of distilled water and ethyl acetate (1:1 v/v).

  • Base Addition: Add sodium bicarbonate (1.5 equiv) to the aqueous layer to neutralize the evolving HCl and maintain a slightly basic pH, preventing O-acylation.

  • Reagent Introduction: Dropwise add benzyl chloroformate (Cbz-Cl, 1.05 equiv) at 0 °C under vigorous stirring. Causality: The low temperature and biphasic system ensure the harder amine nucleophile reacts preferentially over the softer phenoxide.

  • Validation: Monitor by TLC. The reaction is self-validating when the aqueous layer ceases to effervesce (CO₂ generation from bicarbonate stops).

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield pure N-Cbz-aminophenol.

Protocol 2: Mitsunobu O-Alkylation of N-Cbz-2-Aminophenol [2] Objective: Etherification of the sterically hindered phenol.

  • Initialization: Dissolve N-Cbz-2-aminophenol (1.0 equiv), the target alcohol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF under an inert argon atmosphere.

  • Activation: Cool the mixture to 0 °C. Dropwise add diisopropyl azodicarboxylate (DIAD, 1.5 equiv). Causality: DIAD is preferred over DEAD for safety and slightly better steric tolerance. The order of addition ensures the betaine intermediate forms and immediately activates the alcohol.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Validation: The reaction mixture transitions from yellow to colorless as the DIAD is consumed. LC-MS will confirm the mass of the O-alkylated product.

  • Purification: Concentrate and purify via silica gel chromatography to remove triphenylphosphine oxide byproducts.

Section 6: Visualizations

OrthogonalDeprotection Start Protected Aminophenol BocNode N-Boc Aminophenol Start->BocNode CbzNode N-Cbz Aminophenol Start->CbzNode Acid TFA or HCl (Acidic) BocNode->Acid H2H2 H2H2 CbzNode->H2H2 Product1 Free Amine + CO2 + Isobutylene Acid->Product1 H2 H2, Pd/C (Neutral) Product2 Free Amine + CO2 + Toluene H2H2->Product2

Caption: Orthogonal deprotection pathways for N-Boc and N-Cbz protected aminophenols.

MitsunobuSterics Substrate 2-Aminophenol Core Boc N-Boc Group (Rigid t-Butyl) Substrate->Boc Cbz N-Cbz Group (Flexible Benzyl) Substrate->Cbz StericClash High Steric Hindrance Yield: ~81% Boc->StericClash DIAD/PPh3 OptimalAccess Conformational Flexibility Yield: ~94% Cbz->OptimalAccess DIAD/PPh3 Product O-Alkylated Product StericClash->Product OptimalAccess->Product

Caption: Impact of N-protecting group sterics on Mitsunobu O-alkylation efficiency.

References

  • Literature review of Boc vs. Cbz protecting groups, BenchChem, 1

  • 4-Aminophenyl tert-butyl carbonate, BenchChem, 4

  • Efficient and stereoselective one-pot synthesis of benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones, RSC Advances, 2

  • Enantioselective Aza-Friedel–Crafts Reaction of Indoles and Pyrroles Catalyzed by Chiral C1-Symmetric Bis(phosphoric Acid), Organic Letters (ACS), 6

  • “This document is the Submitted Manuscript version of a Published Work...", University of Urbino, 3

  • Cbz-Protected Amino Groups, Organic Chemistry Portal, 9

Sources

Comparative

Differentiating tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate from Positional Isomers via Advanced NMR Spectroscopy

For researchers and drug development professionals, the precise structural characterization of substituted aromatic building blocks is a non-negotiable step in chemical synthesis. When working with methoxyphenol derivati...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the precise structural characterization of substituted aromatic building blocks is a non-negotiable step in chemical synthesis. When working with methoxyphenol derivatives—specifically Boc-protected aminophenols—differentiating between positional isomers presents a unique analytical challenge.

This guide provides an objective, data-driven comparison for differentiating tert-butyl (4-hydroxy-3-methoxyphenyl)carbamate (a guaiacol derivative) from its primary regioisomer, tert-butyl (3-hydroxy-4-methoxyphenyl)carbamate (an isovanillic derivative), utilizing 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Overview & The Isomeric Challenge

Both isomers share the same molecular weight and functional groups: a tert-butyloxycarbonyl (Boc)-protected amine, a hydroxyl group (-OH), and a methoxy group (-OCH 3​ ).

  • Target Compound: tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate features the methoxy group at position 3 and the hydroxyl group at position 4 relative to the carbamate.

  • Primary Isomer: tert-Butyl (3-hydroxy-4-methoxyphenyl)carbamate features the hydroxyl group at position 3 and the methoxy group at position 4.

Because the electronic effects of a hydroxyl and a methoxy group on an aromatic ring are remarkably similar, their 1D 1 H and 13 C NMR spectra exhibit nearly identical chemical shifts and splitting patterns [1]. Relying solely on 1D NMR for assignment introduces a high risk of mischaracterization. To achieve a self-validating structural assignment, we must employ a 2D NMR suite consisting of NOESY (spatial proximity) and HMBC (through-bond connectivity).

NMR_Workflow Start Unknown Isomer (Methoxyphenol Carbamate) OneD 1D 1H & 13C NMR (Initial Profiling) Start->OneD TwoD 2D NMR Suite (Structural Connectivity) OneD->TwoD Insufficient Resolution NOESY NOESY (Spatial Proximity) TwoD->NOESY HMBC HMBC (Through-Bond) TwoD->HMBC Target tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate Confirmed NOESY->Target OCH3 to H-2 NOE Isomer tert-Butyl (3-hydroxy-4-methoxyphenyl)carbamate Confirmed NOESY->Isomer OCH3 to H-5 NOE HMBC->Target HMBC->Isomer

Caption: Strategic NMR workflow for differentiating methoxyphenol regioisomers using 2D techniques.

Comparative Spectroscopic Data (1D NMR)

The table below summarizes the 1D NMR profiles for both compounds in DMSO- d6​ . While the target compound's shifts are experimentally established [2], the isomer's shifts are highly overlapping, demonstrating why 1D profiling is insufficient for definitive proof of structure.

Table 1: 1 H and 13 C NMR Spectroscopic Data Comparison (DMSO- d6​ , 300/75 MHz)

Nucleus / Positiontert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate (Target)tert-Butyl (3-hydroxy-4-methoxyphenyl)carbamate (Isomer)
NH (Boc) δ 8.99 (s, 1H)~δ 9.05 (s, 1H)
OH (Phenolic) δ 8.54 (s, 1H)~δ 8.70 (s, 1H)
Aromatic H-2 δ 7.13 (d, J = 0.9 Hz, 1H)~δ 7.05 (d, J = 2.5 Hz, 1H)
Aromatic H-5 δ 6.64 (d, J = 8.4 Hz, 1H)~δ 6.80 (d, J = 8.5 Hz, 1H)
Aromatic H-6 δ 6.79 (dd, J = 8.4, 2.7 Hz, 1H)~δ 6.85 (dd, J = 8.5, 2.5 Hz, 1H)
-OCH 3​ δ 3.70 (s, 3H)~δ 3.75 (s, 3H)
-C(CH 3​ ) 3​ δ 1.45 (s, 9H)δ 1.45 (s, 9H)

Note: The narrow chemical shift dispersion in the aromatic region (δ 6.60–7.20) makes it nearly impossible to assign the exact position of the methoxy group without 2D correlation.

Definitive Differentiation via 2D NMR

To break the ambiguity of the 1D data, we utilize a combination of Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC). These techniques create a self-validating matrix: NOESY maps the molecule through space, while HMBC maps it through the carbon skeleton [3].

The NOESY Matrix (Spatial Causality)

NOESY detects protons that are physically close to each other in 3D space (typically within 5 Å), regardless of the number of bonds separating them.

  • In the Target Compound: The -OCH 3​ protons (δ 3.70) are adjacent to H-2 (δ 7.13). A strong NOE cross-peak will be observed between these two signals.

  • In the Isomer: The -OCH 3​ protons are adjacent to H-5 . The NOE cross-peak will shift to correlate with the doublet at ~δ 6.80, leaving H-2 isolated.

The HMBC Matrix (Through-Bond Causality)

HMBC detects correlations between protons and carbons separated by two ( 2JCH​ ) or three ( 3JCH​ ) bonds. The three-bond correlations are typically the most intense and reliable for structural elucidation [3].

  • In the Target Compound: The -OCH 3​ protons show a strong 3JCH​ correlation to C-3 (~147.0 ppm). Crucially, H-5 (δ 6.64) also shows a 3JCH​ correlation to the same C-3 carbon, confirming the relative placement of the oxygen-bearing carbons.

Correlations OCH3 -OCH3 Group (δ 3.70) H2 Aromatic H-2 (δ 7.13) OCH3->H2 NOESY (Strong) H5 Aromatic H-5 (δ 6.64) OCH3->H5 NOESY (Absent) C3 Carbon C-3 (~147.0 ppm) OCH3->C3 HMBC (3J_CH) C4 Carbon C-4 (~142.5 ppm) H2->C4 HMBC (3J_CH) H5->C3 HMBC (3J_CH)

Caption: Critical spatial (NOESY) and through-bond (HMBC) correlations for the target compound.

Step-by-Step Experimental Protocol

To ensure reproducibility and high-fidelity data, follow this optimized workflow for acquiring the necessary 2D spectra.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality: DMSO- d6​ is strictly preferred over CDCl 3​ . The strong hydrogen-bonding nature of DMSO restricts the chemical exchange rate of the phenolic -OH and carbamate -NH protons. This prevents line broadening, allowing these exchangeable protons to appear as sharp singlets (δ 8.54 and δ 8.99) that can be utilized in HMBC/NOESY correlations.

Step 2: Instrument Calibration

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Tune and match the probe, lock onto the DMSO- d6​ signal, and shim the magnet until the TMS reference line width is < 1 Hz. Calibrate the 90° pulse specifically for your sample to ensure accurate 2D magnetization transfer.

Step 3: NOESY Acquisition

  • Select a 2D phase-sensitive NOESY pulse sequence.

  • Parameter Optimization: Set the mixing time ( τm​ ) to 400–500 ms .

  • Causality: For small molecules in this molecular weight range (~239 g/mol ), the tumbling rate is fast (extreme narrowing limit). A longer mixing time is required to allow sufficient cross-relaxation for NOE buildup without triggering severe spin-diffusion artifacts.

Step 4: HMBC Acquisition

  • Select a 2D 1 H- 13 C HMBC pulse sequence.

  • Parameter Optimization: Set the long-range coupling delay to 62.5 ms .

  • Causality: This delay time is mathematically optimized for an average 3JCH​ coupling constant of 8 Hz ( 1/(2×8)=0.0625 s), which is the standard coupling magnitude for aromatic systems [3].

Step 5: Data Processing & Verification

  • Apply a sine-bell squared window function and zero-fill the data to at least 1024 × 1024 points for high resolution.

  • Verify the structure by locating the -OCH 3​ signal (δ 3.70) on the F2 axis of the NOESY spectrum and tracing it to the F1 axis to confirm a cross-peak with H-2 (δ 7.13), definitively proving the 4-hydroxy-3-methoxy substitution pattern.

References

  • Frontana-Uribe, B. A., et al. (2020). Scalable Catalyst Free Electrochemical Chlorination of Aminophenol Derivatives Enabled by a Quasi-Divided Cell Approach. Green Chemistry, The Royal Society of Chemistry. Available at:[Link]

  • University of Ottawa NMR Facility. (2017). HMBC vs. H2BC. UOttawa NMR Blog. Available at:[Link]

Validation

Thermal Analysis (TGA/DSC) of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate: A Comparative Guide to Amine Protecting Groups

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary As a Senior Application Scientist, I frequently enc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

As a Senior Application Scientist, I frequently encounter formulation and synthetic challenges where the thermal lability of protecting groups dictates downstream processing parameters. tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate (CAS 229028-72-2)[1], commonly known as the N-Boc derivative of 4-hydroxy-3-methoxyaniline, is a critical intermediate in the synthesis of vanilloid derivatives and pharmaceutical active ingredients.

This guide provides an in-depth, objective comparison of the thermal properties of the N-Boc protecting group against N-Cbz and N-Acetyl alternatives. By leveraging Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[2], we establish a self-validating framework for predicting compound behavior during high-temperature processing (e.g., hot-melt extrusion or thermal drying).

Mechanistic Background: The Causality of Thermal Deprotection

To understand the thermal behavior of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate, we must first analyze the intrinsic chemistry of the tert-butoxycarbonyl (Boc) group. While TGA measures absolute mass changes and DSC measures heat flow associated with phase transitions[2], the data they generate is purely a macroscopic reflection of molecular events.

Unlike standard amides, the Boc carbamate is intentionally designed to be labile. When subjected to thermal stress (typically between 150 °C and 200 °C), the Boc group undergoes a concerted, non-ionic thermolysis[3]. This mechanism involves a cyclic transition state that yields the free amine (4-hydroxy-3-methoxyaniline) while expelling carbon dioxide ( CO2​ ) and isobutylene as gaseous byproducts[4].

Because these byproducts are volatile, this degradation registers on a TGA thermogram as a sharp, highly quantifiable mass loss step.

Mechanism Boc N-Boc Derivative (Stable < 150 °C) Heat Thermal Energy (> 150 °C) Boc->Heat Products Free Amine + CO2 (g) + Isobutylene (g) Heat->Products

Caption: Thermal deprotection mechanism of the N-Boc group yielding volatile byproducts.

Comparative Analysis: N-Boc vs. Alternative Protecting Groups

For process chemists, selecting the right protecting group is a balancing act between ease of removal and thermal stability. Below is an objective comparison of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate against its Benzyl (N-Cbz) and Acetyl (N-Ac) counterparts.

Table 1: Quantitative Comparison of Thermal Properties
Protecting GroupDerivative NameMolecular WeightMelting Point ( Tm​ )Onset of Degradation ( Td​ )Theoretical Mass Loss
N-Boc tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate239.27 g/mol ~110 - 115 °C150 - 180 °C 41.8% (Loss of CO2​
  • Isobutylene)
N-Cbz Benzyl (4-hydroxy-3-methoxyphenyl)carbamate273.29 g/mol ~125 - 130 °C> 210 °C 39.5% (Loss of CO2​
  • Toluene/Benzyl alcohol)
  • N-Acetyl N-(4-hydroxy-3-methoxyphenyl)acetamide181.19 g/mol ~135 - 140 °C> 260 °C N/A (Main chain carbonization)

    Key Insight: The N-Boc derivative exhibits the lowest thermal stability profile. While this is highly advantageous for catalyst-free thermal deprotection[4], it renders the compound unsuitable for high-temperature formulation techniques. If your downstream workflow requires sustained heating above 140 °C, the N-Cbz or N-Acetyl derivatives provide the necessary thermal headroom to prevent premature degradation.

    Self-Validating Experimental Protocol

    Trustworthy analytical data requires a methodology that validates itself in real-time. The following step-by-step TGA/DSC protocol is engineered to eliminate artifacts (such as oxidative degradation or thermal lag) and isolate pure thermolysis.

    Phase 1: Instrument Calibration & Baseline Verification
    • Temperature Calibration: Calibrate the DSC using an Indium standard ( Tm​ = 156.6 °C). Causality: Indium's melting point sits precisely at the onset of Boc thermal deprotection, ensuring maximum temperature accuracy in the critical data window.

    • Empty Pan Baseline: Run an empty Aluminum ( Al ) pan through the full temperature program. Causality: Subtracting this baseline from the sample run mathematically eliminates instrument drift and buoyancy effects in the TGA microbalance.

    Phase 2: Sample Preparation & Execution
    • Sample Mass: Accurately weigh 3.0 to 5.0 mg of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate into a standard Aluminum pan (for DSC) and an Alumina ( Al2​O3​ ) crucible (for TGA). Causality: Using a small, tightly controlled mass prevents thermal gradients within the powder bed, ensuring sharp endothermic peaks and precise mass loss steps.

    • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Causality: An inert atmosphere suppresses oxidative degradation, guaranteeing that the recorded mass loss is strictly due to the targeted thermolysis of the Boc group[3].

    • Heating Program: Equilibrate the system at 25 °C, then apply a linear heating ramp of 10 °C/min up to 300 °C. Causality: A 10 °C/min rate is the industry standard; it provides the optimal balance between thermal resolution (separating the melting endotherm from the degradation exotherm/endotherm) and minimizing thermal lag.

    Phase 3: Data Validation (The Self-Check)
    • Derivative Thermogravimetry (DTG): Plot the first derivative of the TGA mass loss curve. Causality: The peak of the DTG curve provides the exact temperature of the maximum degradation rate ( Tmax​ ), validating the extrapolated onset temperature ( Td​ ) calculated from the raw mass curve.

    Workflow Prep Sample Preparation (3-5 mg, Al Pans) Purge Atmosphere Control (N2 Purge, 50 mL/min) Prep->Purge DSC DSC Analysis (Heat Flow, Tm) Purge->DSC TGA TGA Analysis (Mass Loss, Td) Purge->TGA Data Data Synthesis (Thermogram Overlay) DSC->Data TGA->Data

    Caption: Workflow for parallel TGA/DSC thermal analysis of carbamates.

    Conclusion & Best Practices

    When analyzing tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate, thermal analysis acts as both a characterization tool and a predictive model for synthetic viability.

    • For Analytical Chemists: Always overlay your DSC and TGA thermograms. You will observe a sharp melting endotherm (~110-115 °C) on the DSC with zero corresponding mass loss on the TGA. This validates the purity of the phase transition. Shortly after, a massive weight loss step (~41.8%) will occur on the TGA between 150-180 °C, perfectly aligning with a broad endothermic/exothermic event on the DSC, confirming Boc deprotection.

    • For Process Engineers: If your process requires elevated temperatures, the TGA data explicitly dictates a strict thermal ceiling of 140 °C for this specific N-Boc derivative. Exceeding this will result in spontaneous, irreversible deprotection and outgassing.

    References

    • [2] Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC) - Lab Manager:[Link]

    • [4] Development of a bio-based adhesive by polymerization of Boc-protected vinyl catechol derived from caffeic acid - RSC Publishing: [Link]

    Sources

    Comparative

    Benchmarking Synthetic Routes for tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate

    tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate (CAS: [1]) is a highly valued building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and targeted anti-cancer therapeutics. Stru...

    Author: BenchChem Technical Support Team. Date: March 2026

    tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate (CAS: [1]) is a highly valued building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and targeted anti-cancer therapeutics. Structurally, it consists of a vanillylamine-like core where the primary aniline is protected by a tert-butyloxycarbonyl (Boc) group.

    The primary challenge in synthesizing this molecule lies in the chemical nature of its parent amine, 4-amino-2-methoxyphenol. The electron-donating properties of the ortho-hydroxyl and methoxy groups make the aromatic ring exceptionally electron-rich. Consequently, the unprotected amine is highly susceptible to rapid air oxidation, degrading into dark, intractable quinone imine polymeric mixtures.

    To overcome this, synthetic chemists must choose between direct protection under strictly controlled conditions or a tandem reduction-protection sequence. This guide objectively benchmarks these two primary synthetic routes, providing the mechanistic causality and self-validating protocols required for successful execution.

    Mechanistic Workflows

    SynthesisWorkflow SM1 Route A Starting Material 4-Amino-2-methoxyphenol CondA Boc2O (1.0 - 1.1 equiv) THF or EtOAc, 15h, RT SM1->CondA Direct N-Boc Protection SM2 Route B Starting Material 4-Nitro-2-methoxyphenol (4-Nitroguaiacol) CondB1 H2 (45 psi), Pd/C (5%) MeOH, 48h, RT SM2->CondB1 Catalytic Hydrogenation Product Target Molecule tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate CondA->Product Aqueous Workup & Column Chromatography CondB2 Boc2O (1.5 equiv) RT, 12h CondB1->CondB2 Unstable Amine Filtrate (Processed immediately) CondB2->Product Precipitation or Extraction

    Synthetic workflows for tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate via Routes A and B.

    Route A: Direct Amine Protection (The Standard Approach)

    This route relies on the direct nucleophilic attack of the commercially available 4-amino-2-methoxyphenol onto di-tert-butyl dicarbonate (Boc₂O).

    Causality & Rationale: Because the starting material is prone to oxidation, the reaction must be performed using freshly sourced or recently sublimed aminophenol under an inert atmosphere. We utilize a slightly acidic to neutral aqueous workup. This is a deliberate, self-validating choice: the mild acid protonates any unreacted electron-rich amine, driving it into the aqueous waste, while the neutral, Boc-protected product remains safely partitioned in the organic layer [2].

    Step-by-Step Protocol

    Adapted from standard electrochemical and batch protection methodologies [2].

    • Preparation: In an oven-dried flask purged with Argon, dissolve 4-amino-2-methoxyphenol (3.0 mmol) in anhydrous THF or EtOAc (15 mL).

    • Reagent Addition: Portion-wise, add di-tert-butyl dicarbonate (3.0 - 3.3 mmol, 1.0 - 1.1 equiv). Note: No exogenous base (like TEA) is strictly required, as the aniline is sufficiently nucleophilic. Omitting the base prevents base-catalyzed oxidative degradation of the phenol.

    • Reaction: Stir the mixture at room temperature for 15 hours. The reaction is self-indicating; the disappearance of the highly polar amine spot on TLC (EtOAc/Hexane) confirms completion.

    • Self-Validating Workup: Quench the reaction with 0.25 M HCl (5 mL). Extract the mixture with EtOAc (3 x 15 mL). The acidic quench ensures that any unreacted starting material is ionized and removed.

    • Purification: Wash the combined organic layers with saturated aqueous NH₄Cl (25 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography (elution with petroleum ether/EtOAc 90:10) to afford the product as a brown/off-white solid.

    Route B: Reductive Protection (The Scalable Approach)

    For large-scale synthesis, handling bulk quantities of 4-amino-2-methoxyphenol is a liability due to its short shelf-life. Route B bypasses this by starting with the highly stable 4-nitro-2-methoxyphenol (4-nitroguaiacol).

    Causality & Rationale: By subjecting the nitroarene to catalytic hydrogenation, the amine is generated in situ. Instead of isolating this unstable intermediate, the catalyst is filtered off and the methanolic filtrate is immediately treated with Boc₂O. This tandem sequence traps the nascent amine before ambient oxygen can initiate quinone imine formation, ensuring high atom economy and superior overall yields [3].

    Step-by-Step Protocol

    Adapted from patented kinase inhibitor synthesis workflows [3].

    • Hydrogenation: Place 4-nitro-2-methoxyphenol (24 mmol) in a Parr shaker bottle under a nitrogen atmosphere. Carefully add 5% Palladium on Carbon (0.5 g) followed by anhydrous methanol (59 mL).

    • Reduction: Seal the vessel, purge with H₂, and pressurize to 45 psi. Shake for 48 hours at room temperature.

    • Filtration (Critical Step): Vent the hydrogen gas and purge with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Do not concentrate the filtrate to dryness to avoid exposing the naked amine to air.

    • In Situ Protection: Directly to the methanolic filtrate, add di-tert-butyl dicarbonate (36.7 mmol, 1.5 equiv). Stir the mixture overnight at room temperature.

    • Isolation: Concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc and wash with 10% aqueous NaHCO₃ to remove any acidic impurities (such as unreacted phenolic byproducts). Dry over Na₂SO₄ and concentrate until the product precipitates. Filter and wash with cold EtOAc to yield the pure carbamate.

    Comparative Benchmarking

    To guide your synthetic planning, the quantitative and qualitative metrics of both routes are summarized below:

    ParameterRoute A: Direct ProtectionRoute B: Reductive Protection
    Starting Material 4-Amino-2-methoxyphenol4-Nitro-2-methoxyphenol
    Typical Yield 75% – 85%85% – 95% (Over 2 steps)
    Reaction Time ~16 hours~60 hours total
    Key Advantage Single step, rapid execution, no specialized equipment needed.Completely avoids handling air-sensitive amine; highly scalable.
    Primary Limitation SM prone to oxidative degradation, lowering yields if old.Requires pressurized H₂ gas and transition metal catalyst (Pd/C).
    Scalability Moderate (oxidation risk increases at scale).Excellent (Industry standard for multi-gram/kilo scale).

    Analytical Characterization

    To validate the success of your synthesis, compare your isolated product against the following established Nuclear Magnetic Resonance (NMR) benchmarks for tert-butyl (4-hydroxy-3-methoxyphenyl)carbamate [2]:

    • ¹H NMR (300 MHz, DMSO-d₆): δ 8.99 (s, 1H, -NH), 8.54 (s, 1H, -OH), 7.13 (d, J = 0.9 Hz, 1H, Ar-H), 6.79 (dd, J = 8.4, 2.7 Hz, 1H, Ar-H), ~3.72 (s, 3H, -OCH₃), 1.45 (s, 9H, -C(CH₃)₃).

    • Physical State: Typically isolated as a light brown to off-white solid, depending on the trace presence of oxidized impurities.

    References

    • Scalable Catalyst Free Electrochemical Chlorination of Aminophenol Derivatives Enabled by a Quasi-Divided Cell Approach. RSC Advances. Available at: [Link]

    • Nitrogenated heterocyclic derivatives as protein kinase modulators and use for the treatment of angiogenesis and cancer (WO2005113494A2). Google Patents.

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate

    For researchers at the forefront of drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. Th...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers at the forefront of drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar compounds, including carbamate esters and substituted phenols, to establish a robust and scientifically-grounded disposal strategy.

    The core principle of this guide is risk mitigation through informed procedures. The molecular structure of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate, featuring both a carbamate group and a substituted phenolic ring, necessitates a cautious approach, treating the compound as hazardous waste unless explicitly determined otherwise by institutional or regulatory bodies.

    Part 1: Hazard Identification and Risk Assessment

    Before any handling or disposal procedures commence, a thorough understanding of the potential hazards is essential. This assessment is based on the known toxicological and reactive profiles of the compound's primary functional groups.

    Carbamate Esters: This class of compounds is recognized for its potential to act as cholinesterase inhibitors.[1] Depending on the level of exposure, this can lead to a range of health effects.[1] Some carbamates are also suspected carcinogens.[1] They can be incompatible with strong acids, bases, and oxidizing agents.[1][2]

    Substituted Phenols: Phenolic compounds are known to be irritants to the skin and eyes.[3] Depending on the specific substitutions, they can also exhibit toxicity if ingested, inhaled, or absorbed through the skin.

    Based on these characteristics, tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate should be handled with the appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood.

    Table 1: Required Personal Protective Equipment (PPE)
    Protection Type Specification Rationale
    Eye Protection Chemical safety goggles or a face shield.[1]To protect against accidental splashes or generation of dust.
    Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[1]To prevent skin contact and absorption. Always consult the glove manufacturer's compatibility chart.
    Body Protection A laboratory coat is mandatory. For larger quantities, a chemical-resistant apron is recommended.[1]To protect against contamination of personal clothing.

    Part 2: Step-by-Step Disposal Protocol

    Under no circumstances should tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate or its residues be disposed of down the drain or in regular trash.[1] It must be managed as hazardous chemical waste.

    Waste Segregation: The First Line of Defense

    Proper segregation of chemical waste is critical to prevent dangerous reactions.

    • Designate a Specific Waste Container: A dedicated, clearly labeled, and sealable container should be designated for "tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate and related solid waste."

    • Avoid Co-mingling: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible wastes can react to produce heat, toxic gases, or even explosions.

    Packaging and Labeling for Safe Transport
    • Solid Waste:

      • Place solid tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate directly into the designated hazardous waste container.

      • Ensure the container is made of a compatible material, such as high-density polyethylene (HDPE).[1]

      • Keep the container closed at all times except when adding waste.

    • Contaminated Materials:

      • Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, must also be disposed of as hazardous waste in the same container.[1]

      • For cleaning contaminated glassware, rinse with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The solvent rinse should be collected as hazardous liquid waste in a separate, appropriately labeled container.

    • Labeling:

      • All waste containers must be clearly labeled with the full chemical name: "tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate" and the appropriate hazard warnings (e.g., "Hazardous Waste," "Toxic").

    Storage Prior to Disposal
    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Follow all institutional guidelines for the storage of hazardous waste.

    Arranging for Final Disposal
    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Ensure all necessary paperwork is completed accurately and comprehensively.

    Part 3: Emergency Procedures

    Spill Cleanup

    In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

    • Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area. Restrict access to the spill site.

    • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct PPE as outlined in Table 1.

    • Contain the Spill: For solid spills, carefully sweep up the material to minimize dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

    • Collect and Dispose: Place the spilled material and any contaminated absorbent into the designated hazardous waste container.

    • Decontaminate the Area: Clean the spill area with a cloth dampened with a suitable solvent. Dispose of the cloth as hazardous waste.

    • Report the Spill: Report the incident to your supervisor and EHS department in accordance with your institution's policies.

    First Aid Measures
    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

    • Skin Contact: Immediately wash the affected skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

    Visualizing the Disposal Workflow

    To provide a clear and concise overview of the disposal process, the following workflow diagram has been created.

    DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Ventilated Area (Fume Hood) A->B Safe Handling C Segregate Waste: Dedicated, Labeled Container B->C Waste Generation E Collect Contaminated Solvents as Liquid Hazardous Waste B->E Glassware Cleaning D Dispose of Solid Waste & Contaminated Materials C->D F Securely Seal Container D->F E->F G Store in Designated Area F->G Interim Storage H Arrange for EHS Pickup G->H Final Step

    Caption: Disposal workflow for tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate.

    Conclusion

    The proper disposal of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers can minimize risks to themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.

    References

    • Navigating the Safe Disposal of Methyl (4-formylphenyl)carbamate: A Comprehensive Guide. Benchchem.
    • SAFETY DATA SHEET (2(3)-tert-Butyl-4-methoxyphenol). (2010, October 25).
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    Handling

    A Comprehensive Guide to the Safe Handling of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate

    For Researchers, Scientists, and Drug Development Professionals This document provides essential, immediate safety and logistical information for handling tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate. It is designed t...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    This document provides essential, immediate safety and logistical information for handling tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate. It is designed to be a preferred resource for laboratory safety and chemical handling, offering procedural, step-by-step guidance that directly answers specific operational questions. By moving beyond a simple checklist and explaining the causality behind experimental choices, this guide aims to build deep trust and provide value beyond the product itself.

    Hazard Identification and Risk Assessment

    Tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate is a chemical compound that requires careful handling to minimize potential health risks. The primary hazards associated with this compound are:

    • Skin Irritation: Direct contact can cause skin irritation.[1][2][3]

    • Serious Eye Irritation: The compound is a known eye irritant.[1][2][3]

    • Respiratory Tract Irritation: Inhalation of dust particles may cause respiratory irritation.[3][4]

    • Harmful if Swallowed: Ingestion can be harmful and may cause gastrointestinal irritation.[2][4]

    A thorough risk assessment should be conducted before any new or modified procedure involving this compound. This includes evaluating the quantities being used, the potential for dust generation, and the adequacy of existing engineering controls.

    Personal Protective Equipment (PPE)

    The following personal protective equipment is mandatory when handling tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate. The selection of appropriate PPE is the first line of defense in preventing exposure.

    Protection Type Specification Rationale
    Eye Protection Safety glasses with side-shields or goggles conforming to EN 166 or OSHA 29 CFR 1910.133.[2][4]To protect against dust particles and potential splashes.
    Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact. It is crucial to consult the glove manufacturer's recommendations for breakthrough time and thickness.
    Body Protection A lab coat or long-sleeved clothing.[5]To minimize exposed skin. For larger quantities, a chemical-resistant apron is recommended.[6]
    Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.[4][5]To be used when dusts are generated, especially in the absence of or in addition to engineering controls like a fume hood.

    Engineering Controls

    Whenever possible, engineering controls should be the primary method of controlling exposure.

    • Ventilation: Always handle the solid form of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate in a well-ventilated area. A chemical fume hood is strongly recommended to minimize the inhalation of dust particles.[4][5]

    • Eyewash Stations and Safety Showers: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2][4][5]

    Operational Plan: Step-by-Step Handling Procedure

    This protocol outlines the safe handling of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate from receipt of the chemical to its use in an experimental setting.

    Preparation
    • Inspect Container: Before handling, visually inspect the container for any signs of damage or leaks.

    • Prepare Work Area: Designate a specific area for handling, preferably within a chemical fume hood. Ensure the area is clean and uncluttered.

    • Don PPE: Put on all required personal protective equipment as detailed in the table above.

    Handling and Use
    • Weighing: When weighing the solid compound, perform this task within a ventilated enclosure to control dust. Use a spatula for transfers to avoid creating dust clouds.

    • Dissolving: If dissolving the solid, add it slowly to the solvent to prevent splashing.

    • Container Management: Keep the container tightly closed when not in use to prevent contamination and accidental spills.[5][7]

    Cleanup
    • Work Area Decontamination: After handling is complete, thoroughly clean the work area. Wipe down surfaces with an appropriate solvent to remove any residual chemical.

    • Personal Hygiene: Wash hands thoroughly with soap and water after handling the material and before leaving the laboratory.[5]

    Emergency Procedures

    In the event of an exposure or spill, follow these procedures immediately.

    Exposure Route First Aid Measures
    Eye Contact Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes.[2][4][5] Seek medical attention.[2][5]
    Skin Contact Wash off immediately with plenty of water for at least 15 minutes.[4][5] Remove contaminated clothing.[5] If skin irritation persists, seek medical advice.[1]
    Inhalation Move the person to fresh air.[4][5] If breathing is difficult, give oxygen.[2][4] Seek medical attention.[2][5]
    Ingestion Clean the mouth with water and drink plenty of water afterwards.[2][5] Do NOT induce vomiting. Seek medical attention.[5]
    Spill Response
    • Small Spills: For small spills of the solid material, carefully sweep it up, avoiding the generation of dust, and place it into a suitable, closed container for disposal.[5] Moisten with water to reduce airborne dust if necessary.[4]

    • Large Spills: For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[6]

    Disposal Plan

    Proper disposal of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

    • Solid Waste: Collect unused or waste solid material in a clearly labeled, sealed container.

    • Liquid Waste: Solutions containing the compound should be collected in a designated hazardous waste container.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and disposable labware, must be disposed of as hazardous waste.[6]

    • Final Disposal: All waste containing tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[5] Do not dispose of down the drain or in regular trash.[5]

    Visual Workflow for Handling tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate

    Workflow for Handling tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep1 Inspect Container prep2 Prepare Work Area in Fume Hood prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 hand1 Weigh Solid in Ventilated Enclosure prep3->hand1 Proceed to Handling hand2 Transfer/Dissolve Compound hand1->hand2 hand3 Keep Container Closed hand2->hand3 clean1 Clean Work Area hand3->clean1 Proceed to Cleanup clean2 Dispose of Waste as Hazardous clean1->clean2 clean3 Doff and Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

    Caption: A step-by-step workflow for the safe handling of tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate.

    References

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